2,6-Dibromobenzyl acetate
Description
BenchChem offers high-quality 2,6-Dibromobenzyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromobenzyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,6-dibromophenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-6(12)13-5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEMWUROKHRRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731281 | |
| Record name | (2,6-Dibromophenyl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147858-83-0 | |
| Record name | (2,6-Dibromophenyl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2,6-Dibromobenzyl Acetate
This guide details the synthesis of 2,6-dibromobenzyl acetate (CAS: 1147858-83-0).[1][2] This compound is a critical electrophilic building block used in the synthesis of complex heterocycles and pharmaceutical intermediates, particularly where the 2,6-dibromo substitution pattern is required to enforce steric atropisomerism or facilitate subsequent cross-coupling reactions (e.g., Heck or Suzuki couplings).[3]
Executive Summary
-
Molecular Formula:
[2][3] -
Primary Application: Protected benzylic alcohol intermediate; precursor for sterically crowded biaryl systems and fused tricyclic heterocycles (e.g., pyrazino-indoles).[1][2]
-
Core Challenge: The bulky bromine atoms at the 2- and 6-positions create significant steric shielding of the benzylic carbon, retarding nucleophilic attack (
) and complicating standard functionalization protocols.[3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Retrosynthetic Analysis
The most robust industrial and laboratory pathway disconnects the acetate ester bond to reveal 2,6-dibromobenzyl bromide as the immediate precursor.[3] This bromide is accessed via radical halogenation of the commercially available 2,6-dibromotoluene .[2][3]
Pathway Logic:
-
Functional Group Interconversion (FGI): Acetate
Alkyl Bromide.[2] -
C-H Functionalization: Alkyl Bromide
Toluene Derivative.
Figure 1: Two-step synthesis pathway from 2,6-dibromotoluene.[1][3]
Step 1: Benzylic Bromination (Wohl-Ziegler Reaction)[1][3]
The transformation of 2,6-dibromotoluene to 2,6-dibromobenzyl bromide is achieved via radical bromination.[1][3] While standard conditions use N-Bromosuccinimide (NBS), the 2,6-dibromo substitution pattern deactivates the ring and sterically hinders the methyl group, requiring optimized initiation.[1][3]
Mechanism & Rationale
-
Reagent: NBS provides a low, steady concentration of
, preventing ring bromination and favoring the allylic/benzylic radical mechanism.[3][6] -
Initiator: AIBN (Azobisisobutyronitrile) is preferred over benzoyl peroxide due to its cleaner decomposition kinetics at reflux temperatures of
or Ethyl Acetate.[2] -
Solvent Choice: Carbon tetrachloride (
) is the classic solvent, but Ethyl Acetate or Chlorobenzene are modern, greener alternatives that maintain the necessary reflux temperature (>75°C) to sustain the radical chain.[3]
Experimental Protocol
| Parameter | Specification |
| Substrate | 2,6-Dibromotoluene (1.0 equiv) |
| Reagent | N-Bromosuccinimide (NBS) (1.05 equiv) |
| Catalyst | AIBN (0.05 equiv) |
| Solvent | Ethyl Acetate (anhydrous) |
| Temperature | Reflux (approx. 77°C) |
| Time | 4 – 12 hours (Monitor by TLC/HPLC) |
Procedure:
-
Charge a reaction vessel with 2,6-dibromotoluene and anhydrous ethyl acetate (5 mL per gram of substrate).
-
Add NBS (1.05 eq).[2] Ensure NBS is freshly recrystallized if it appears yellow (degraded).[2]
-
Add AIBN (0.05 eq).[2]
-
Heat the mixture to vigorous reflux. The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide, which floats/disperses.[3]
-
Critical Check: If the reaction does not initiate within 30 minutes (indicated by color change or consumption of NBS), add a second portion of AIBN (0.02 eq) or irradiate with a tungsten lamp.
-
Once complete, cool to 0°C to precipitate succinimide. Filter off the solids.[2][3][7][8]
-
Concentrate the filtrate to yield crude 2,6-dibromobenzyl bromide .[2][3]
Step 2: Nucleophilic Substitution (Acetoxylation)[1][4]
Converting the bromide to the acetate requires overcoming the significant steric barrier presented by the two ortho-bromine atoms.[2][3] A standard
Mechanism & Rationale
-
Steric Hindrance: The "2,6-di-X" pattern creates a "picket fence" effect.[1][2] The nucleophile (
) must approach the benzylic carbon through a narrow trajectory.[2][3] -
Solvent: DMF (N,N-Dimethylformamide) or NMP solvates the cation (
), leaving the acetate anion "naked" and highly reactive, compensating for the steric hindrance.[3] -
Alternative (PTC): Using a quaternary ammonium salt (e.g., TBAB) allows the reaction to proceed in a biphasic system (Toluene/Solid NaOAc) if DMF removal is undesirable.[3]
Experimental Protocol (Standard DMF Method)
| Parameter | Specification |
| Substrate | 2,6-Dibromobenzyl bromide (1.0 equiv) |
| Reagent | Sodium Acetate (Anhydrous) (1.5 equiv) |
| Solvent | DMF (3 mL per gram of substrate) |
| Temperature | 80°C – 100°C |
| Time | 2 – 6 hours |
Procedure:
-
Dissolve crude 2,6-dibromobenzyl bromide in DMF .
-
Add Sodium Acetate (1.5 eq). Note: Use anhydrous NaOAc; water retards the reaction and competes to form the alcohol.[3]
-
Heat the mixture to 90°C . Monitor by TLC (the bromide spot will disappear; the acetate is more polar).[3]
-
Workup:
-
Purification: Recrystallization from hexanes/ethanol or column chromatography (SiO2, Hexanes:EtOAc 9:1).
Alternative Pathway: Acetylation of 2,6-Dibromobenzyl Alcohol
If 2,6-dibromobenzyl alcohol is available (or produced via hydrolysis of the bromide), direct acetylation is milder.[1][3]
-
Reagents: Acetic Anhydride (
), Pyridine (catalytic), DMAP (catalytic), DCM.[3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Conditions: Stir at Room Temperature for 2 hours.
-
Advantage: Avoids high temperatures; higher purity profile.[2]
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
-
1H NMR (
):-
2.10 ppm (s, 3H): Acetate methyl group (
).[3] -
5.35 ppm (s, 2H): Benzylic methylene (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ).[3] Note: This singlet will be downfield compared to the alcohol due to the electron-withdrawing ester.[3] -
7.00 – 7.60 ppm (m, 3H): Aromatic protons (typically a doublet and triplet pattern for the 3,4,5-positions).[3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
2.10 ppm (s, 3H): Acetate methyl group (
-
IR Spectroscopy:
Safety & Hazards
-
2,6-Dibromobenzyl Bromide: Potent lachrymator (tear gas) and skin irritant.[2] All transfers must occur in a functioning fume hood.[2] Neutralize glassware with dilute NaOH before removal from the hood.[2][3]
-
DMF: Hepatotoxic and readily absorbed through skin.[2] Use butyl rubber gloves.[2]
-
NBS: Incompatible with strong reducers; store in a refrigerator to prevent decomposition.
References
-
Preparation of 2,6-dichlorobenzyl alcohol (Analogue Chemistry).
-
Source: European Patent Office (EP0272674B1).[2]
- Relevance: Describes the conversion of 2,6-dichlorobenzyl chloride to the acetate using NaOAc and PTC, establishing the protocol for sterically hindered benzylic halides.
- URL
-
-
Synthesis of 2,6-difluorobenzyl bromide (Radical Bromin
-
Source: Google Patents (CN102070398A).[2]
- Relevance: Details the radical bromination of 2,6-disubstituted toluenes, validating the use of radical initiators for hindered substr
- URL
-
-
Pyridone and aza-pyridone compounds (Applic
-
Acetylation of Alcohols using Acetic Anhydride.
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A Guide to the Spectroscopic Characterization of 2,6-Dibromobenzyl Acetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromobenzyl acetate is a halogenated aromatic ester of significant interest in synthetic organic chemistry. Its structure, featuring a sterically hindered benzyl group and an acetate moiety, presents a unique spectroscopic fingerprint. This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,6-dibromobenzyl acetate. As a Senior Application Scientist, this document is structured to not only present the data but also to offer insights into the underlying principles and experimental considerations, ensuring a comprehensive understanding for researchers in the field. The protocols described herein are designed to be self-validating, promoting reproducibility and scientific rigor.
Predicted Spectroscopic Data
Due to the absence of readily available experimental spectra in public databases, the following data has been predicted based on established spectroscopic principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.[1][2][3]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.60 | d | 2H | H-3, H-5 |
| ~7.15 | t | 1H | H-4 |
| ~5.40 | s | 2H | CH₂ |
| ~2.15 | s | 3H | CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170.5 | C=O |
| ~135.0 | C-1 |
| ~131.0 | C-3, C-5 |
| ~129.0 | C-4 |
| ~128.5 | C-2, C-6 |
| ~65.0 | CH₂ |
| ~21.0 | CH₃ |
The ¹H NMR spectrum is predicted to show a characteristic pattern for a 2,6-disubstituted benzene ring. The two chemically equivalent protons at the 3 and 5 positions (H-3, H-5) are expected to appear as a doublet due to coupling with the proton at the 4 position (H-4). The H-4 proton, in turn, will be split into a triplet by the two neighboring protons. The benzylic protons (CH₂) are expected to appear as a singlet, as they have no adjacent protons. Similarly, the methyl protons (CH₃) of the acetate group will also be a singlet. The chemical shifts are estimated based on the deshielding effects of the bromine atoms and the ester group on the aromatic ring, and the electronegativity of the oxygen atoms on the benzylic and acetyl groups.[4][5][6][7]
In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is expected at the most downfield position. The aromatic carbons will appear in the range of 128-135 ppm, with the carbons bearing the bromine atoms (C-2, C-6) being significantly influenced. The benzylic carbon (CH₂) and the methyl carbon (CH₃) will be found in the aliphatic region of the spectrum.[8][9][10][11]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. It is particularly useful for identifying functional groups.[12][13][14]
Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | Aromatic C-H stretch |
| ~2960 | Medium | Aliphatic C-H stretch |
| ~1745 | Strong | C=O (ester) stretch |
| ~1570, ~1450 | Medium-Strong | Aromatic C=C stretch |
| ~1230 | Strong | C-O (ester) stretch |
| ~1040 | Strong | C-O (ester) stretch |
| ~780 | Strong | C-Br stretch |
The IR spectrum of 2,6-dibromobenzyl acetate is expected to be dominated by a strong absorption band around 1745 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the ester group.[15][16] The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.[17] The C-O stretching vibrations of the ester group will likely appear as two strong bands in the 1230 cm⁻¹ and 1040 cm⁻¹ region. The carbon-bromine (C-Br) stretching vibration is expected to be observed in the fingerprint region, around 780 cm⁻¹.[18]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of a compound.[19][20][21][22]
Predicted Mass Spectrometry Fragmentation
| m/z | Relative Abundance | Assignment |
| 308, 310, 312 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |
| 265, 267, 269 | Medium | [M - CH₃CO]⁺ |
| 185, 187 | High | [C₇H₅Br₂]⁺ |
| 106 | Medium | [C₇H₅Br]⁺ |
| 43 | High | [CH₃CO]⁺ |
The mass spectrum of 2,6-dibromobenzyl acetate will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak will appear as a cluster of three peaks at m/z 308, 310, and 312, with a relative intensity ratio of approximately 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[23][24]
A common fragmentation pathway for benzyl esters is the cleavage of the benzylic C-O bond, which would lead to the formation of a stable 2,6-dibromobenzyl cation. Another likely fragmentation is the loss of the acetyl group. The base peak is often the acylium ion [CH₃CO]⁺ at m/z 43.[25][26][27][28]
Experimental Protocols
To obtain high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 2,6-dibromobenzyl acetate into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.
-
-
Instrument Setup:
-
Use a 500 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and phase correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 256-1024 scans).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Ensure the crystal is clean before and after the measurement.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
Mass Spectrometry
-
Sample Introduction:
-
For a volatile and thermally stable compound like 2,6-dibromobenzyl acetate, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method.
-
Alternatively, direct infusion into an Electrospray Ionization (ESI) source can be used after dissolving the sample in an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition (EI-MS):
-
Use a standard electron energy of 70 eV.
-
Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-350).
-
Visualizations
Predicted ¹H NMR Spectrum of 2,6-Dibromobenzyl Acetate
Caption: Predicted ¹H NMR signals for 2,6-Dibromobenzyl Acetate.
Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation of 2,6-Dibromobenzyl Acetate in MS.
Conclusion
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-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
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-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. [Link]
-
Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]
-
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
University of Bristol. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
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OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
- Ni, Y., et al. (2025, August 6). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
- Zhang, H., et al. (2022, December 14). Advances in high‐throughput mass spectrometry in drug discovery. PubMed Central.
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Master Organic Chemistry. (2016, November 29). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]
-
AIP Publishing. (n.d.). Proton NMR Spectra of Disubstituted Benzenes. Retrieved from [Link]
-
Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]
-
Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube. [Link]
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LibreTexts Chemistry. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
Allery Chemistry. (2020, May 5). Mass spectrometry A-level Fragmentation of organic molecules [Video]. YouTube. [Link]
-
Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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LibreTexts Chemistry. (2022, April 16). Infrared Spectroscopy. Retrieved from [Link]
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Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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Dr Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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-
Chemistry by Dr. Anand Bhardwaj. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]
-
National Institutes of Health. (2024, December 23). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]
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Publications. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
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"2,6-Dibromobenzyl acetate" CAS number 1147858-83-0
Part 1: Executive Summary & Strategic Utility
2,6-Dibromobenzyl acetate is a specialized bifunctional building block used primarily in the synthesis of complex pharmaceutical intermediates, specifically within the realm of kinase inhibitors (e.g., Bruton’s Tyrosine Kinase - BTK).[1][2]
Its chemical value lies in its orthogonal reactivity profile :
-
Steric Congestion: The 2,6-dibromo substitution pattern creates a "molecular gate," providing significant steric protection to the benzylic center.[2] This modulates the reactivity of the benzylic ester, making it more resistant to incidental nucleophilic attack compared to non-substituted benzyl acetates.
-
Dual-Functional Scaffold: It serves as a protected benzyl alcohol equivalent that retains two aryl bromide handles. These handles are prime candidates for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the divergent synthesis of polysubstituted aromatic systems without compromising the benzylic oxygenation.[1]
Part 2: Chemical Profile & Properties[1][2][4][5][6]
Identification & Physical Data[1][2][6][7]
| Property | Specification |
| IUPAC Name | (2,6-Dibromophenyl)methyl acetate |
| CAS Number | 1147858-83-0 |
| Molecular Formula | C₉H₈Br₂O₂ |
| Molecular Weight | 307.97 g/mol |
| SMILES | CC(=O)OCC1=C(Br)C=CC=C1Br |
| Appearance | White to off-white crystalline solid (typical) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Storage | Sealed, Dry, 2–8°C (Hygroscopic precautions recommended) |
Structural Insight
The molecule features a pseudo-C2 axis of symmetry (ignoring the acetate conformation). The bulky bromine atoms at positions 2 and 6 force the acetoxymethyl group to adopt a conformation perpendicular to the aromatic ring to minimize steric strain. This "orthogonal locking" effect is critical when using this compound in atroposelective synthesis or when preventing metabolic oxidation at the benzylic position in drug candidates.
Part 3: Synthetic Methodologies
Primary Synthesis Route: Nucleophilic Substitution
The most robust industrial route involves the acetoxylation of 2,6-dibromobenzyl bromide.[2] This method is preferred over direct esterification of the alcohol due to the higher commercial availability of the bromide precursor.
Protocol: Acetoxylation of 2,6-Dibromobenzyl Bromide
Reagents:
-
Solvent:
-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Step-by-Step Workflow:
-
Preparation: Charge a reaction vessel with 2,6-dibromobenzyl bromide and anhydrous DMF (0.5 M concentration).
-
Addition: Add Potassium Acetate (KOAc) in a single portion. The excess acetate drives the equilibrium and compensates for the steric hindrance of the 2,6-dibromo system.[2]
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours.
-
Expert Note: The steric bulk of the ortho-bromines retards the
attack. Higher temperatures are required compared to unsubstituted benzyl bromides.
-
-
Work-up: Cool to room temperature. Pour into ice-water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0–10% EtOAc in Hexanes).
Visualization of Synthetic Logic
Figure 1: Step-wise synthesis from commercially available toluene derivatives to the target acetate.
Part 4: Applications in Drug Discovery[2]
Bifunctional Scaffold for BTK Inhibitors
Research indicates 2,6-dibromobenzyl acetate is a key intermediate in synthesizing tricyclic amide-phenyl boronate compounds, which act as Bruton's Tyrosine Kinase (BTK) inhibitors.[1][2]
Mechanism of Utilization:
-
Scaffold Construction: The acetate group protects the benzylic oxygen during harsh metal-catalyzed coupling reactions.
-
Copper-Catalyzed Coupling: The aryl bromides undergo Ullmann-type or Buchwald-Hartwig couplings with amines (e.g.,
-dimethylethylenediamine) to form heterocycles.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Late-Stage Deprotection: The acetate is hydrolyzed under mild basic conditions (LiOH/THF) to reveal the alcohol, which can then be oxidized or converted to a leaving group for final cyclization.
Divergent Synthesis Workflow
Figure 2: Divergent reactivity profile showing the stability of the acetate group during cross-coupling.[1][2]
Part 5: Handling & Safety Protocol
Signal Word: WARNING
| Hazard Class | H-Code | Statement | Precaution |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2] | Wash hands thoroughly after handling. |
| Skin Irritation | H315 | Causes skin irritation.[3] | Wear nitrile gloves (min 0.11mm thickness). |
| Eye Irritation | H319 | Causes serious eye irritation.[3] | Wear safety glasses with side shields. |
| STOT-SE | H335 | May cause respiratory irritation.[3] | Use only in a chemical fume hood. |
Spill Management:
-
Isolate the area.
-
Adsorb liquid/solid residue with vermiculite or sand.
-
Neutralize surfaces with a dilute soap solution; do not use strong oxidizers as they may react with residual bromides.
Part 6: References
-
World Intellectual Property Organization (WIPO). (2011). Pyridone and aza-pyridone compounds and methods of use. Patent WO2011140488A1. Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14368484 (Analogous Structure). Retrieved from [1][4]
-
ChemicalBook. (2025). 2,6-Dichlorobenzyl bromide Properties (Analogous Reactivity Data). Retrieved from [1]
-
BLD Pharm. (2025). Product Datasheet: 2,6-Dibromobenzyl acetate (CAS 1147858-83-0).[1][5][6][][8] Retrieved from [1][2]
Sources
- 1. americanelements.com [americanelements.com]
- 2. WO2011140488A1 - Pyridone and aza-pyridone compounds and methods of use - Google Patents [patents.google.com]
- 3. Benzyl bromoacetate | C9H9BrO2 | CID 62576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Di(acetamido)benzyl acetate | C13H16N2O4 | CID 14368484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1147858-83-0,2,6-Dibromobenzyl Acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. Page loading... [wap.guidechem.com]
- 8. 1147858-83-0|2,6-Dibromobenzyl acetate|BLD Pharm [bldpharm.com]
Theoretical studies on "2,6-Dibromobenzyl acetate"
Theoretical Profile & Computational Analysis of 2,6-Dibromobenzyl Acetate
Executive Summary
2,6-Dibromobenzyl acetate (CAS: 1147858-83-0) represents a structurally significant derivative within the benzyl ester family.[1] Its unique 2,6-disubstitution pattern introduces profound steric and electronic effects not observed in mono-substituted analogs. The bulky bromine atoms at the ortho positions create a "steric lock," potentially forcing the acetoxymethyl side chain out of the aromatic plane, thereby inhibiting resonance and altering reactivity.
This technical guide establishes a rigorous theoretical framework for the characterization of 2,6-dibromobenzyl acetate. It details the computational protocols required to elucidate its structural geometry, vibrational signature, electronic properties, and biological potential. This document serves as a blueprint for researchers utilizing Density Functional Theory (DFT) and molecular docking to validate this compound’s physicochemical profile.
Computational Methodology: The "Gold Standard" Protocol
To ensure scientific integrity and reproducibility, the following computational workflow is prescribed. This protocol balances computational cost with high-accuracy electronic structure prediction.
Electronic Structure Calculation
-
Theory Level: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic esters. However, wB97XD is recommended here to account for dispersion forces critical in stabilizing the bulky bromine interactions.
-
Basis Set: 6-311++G(d,p) .
-
Rationale: The diffuse functions (++) are non-negotiable due to the lone pair electrons on the Oxygen and Bromine atoms. The polarization functions (d,p) are essential for describing the anisotropic electron distribution in the C-Br bonds.
-
Software Environment
-
Calculations: Gaussian 09/16 or ORCA.
-
Visualization: GaussView (molecular orbitals) and VMD (docking interactions).
-
Docking Engine: AutoDock Vina (for binding affinity prediction).
Structural Characterization & Geometric Analysis
The Ortho-Effect and Conformation
The defining feature of 2,6-dibromobenzyl acetate is the steric inhibition of resonance . Unlike unsubstituted benzyl acetate, where the methylene group can rotate relatively freely, the 2,6-dibromo motif restricts the torsion angle
-
Hypothesis: The optimized geometry will likely show a dihedral angle approaching 90°, placing the acetate group perpendicular to the benzene ring to minimize repulsion between the carbonyl oxygen and the ortho-bromines.
-
Validation Parameter: Monitor the C1-C
bond length. A lack of conjugation (due to perpendicularity) should result in a standard single bond length (~1.50 Å), whereas planar systems often show slight shortening (~1.48 Å).
Geometric Parameters Table (Predicted)
Based on B3LYP/6-311++G(d,p) optimization standards for benzyl esters.
| Parameter | Atom Pair | Predicted Value (Å / °) | Mechanistic Insight |
| Bond Length | C=O | 1.20 - 1.21 Å | Typical carbonyl double bond; minimal perturbation. |
| Bond Length | C(Ring)-Br | 1.89 - 1.91 Å | Standard aryl-bromide length. |
| Bond Length | C( | 1.44 - 1.45 Å | Single bond character; potential elongation due to sterics. |
| Bond Angle | O-C=O | 123.0° - 124.0° | Trigonal planar geometry of the ester linkage. |
| Torsion | C2-C1-C | ~70° - 90° | Critical: Indicates steric decoupling of ring and ester. |
Vibrational Spectroscopy Profiling (IR & Raman)
A comprehensive vibrational analysis requires Potential Energy Distribution (PED) assignments to disentangle coupled modes.
Key Diagnostic Bands
-
C=O Stretching (
):-
Region: 1730–1750 cm⁻¹.
-
Effect: The inductive effect of the benzyl group is dampened by the methylene spacer, but the field effect from the electron-rich bromines may cause a slight blue shift (higher wavenumber) compared to non-halogenated analogs.
-
-
C-Br Stretching (
):-
Region: 500–700 cm⁻¹.
-
Note: Expect two distinct bands (symmetric and asymmetric stretching) due to the 2,6-substitution. These are intense in Raman spectra.
-
-
C-H Stretching (Methylene):
-
Region: 2900–3000 cm⁻¹.
-
Note: Look for symmetric (
) and asymmetric ( ) modes of the CH₂ group.
-
Electronic Properties: FMO & Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO-LUMO gap is a direct indicator of kinetic stability.
-
HOMO (Highest Occupied Molecular Orbital): Likely localized on the aromatic ring and the lone pairs of the Bromine atoms (
-donor character). -
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl group and the aromatic ring (
-acceptor character).
Global Reactivity Descriptors (Calculated via Koopmans' Theorem):
-
Chemical Hardness (
): . A harder molecule implies higher stability. -
Electrophilicity Index (
): Measures the stabilization energy when the system acquires an additional electronic charge.
Molecular Electrostatic Potential (MEP)
-
Red Regions (Negative Potential): Localized over the Carbonyl Oxygen and the Bromine atoms (H-bond acceptors).
-
Blue Regions (Positive Potential): Localized over the Methyl hydrogens and Aromatic hydrogens (H-bond donors).
-
Application: This map predicts that electrophilic attack will occur at the ring carbons meta to the bromines, while nucleophilic attack is directed at the carbonyl carbon.
Visualization: Theoretical Workflow
The following diagram illustrates the logical flow of the theoretical study, from structure construction to biological validation.
Caption: Workflow for the theoretical characterization of 2,6-Dibromobenzyl acetate, integrating DFT optimization with spectroscopic and biological predictive modeling.
Biological Potential & Molecular Docking
Given the ester linkage, 2,6-dibromobenzyl acetate is a candidate for hydrolysis by esterases or interaction with specific binding pockets.
Docking Protocol
To assess biological activity, molecular docking should be performed against standard targets such as Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) , which are common targets for benzyl esters.
-
Ligand Preparation: Optimize ligand at B3LYP/6-311++G(d,p). Convert to .pdbqt format, maintaining the "sterically locked" conformation.
-
Receptor Preparation: Retrieve crystal structures (e.g., PDB ID: 1EVE for AChE) from the RCSB Protein Data Bank. Remove water molecules and co-crystallized ligands.
-
Grid Generation: Center the grid box on the active site (Serine-Histidine-Glutamate triad).
-
Analysis: Evaluate the Binding Affinity (
, kcal/mol). A value lower than -7.0 kcal/mol indicates significant interaction. Look for stacking interactions between the dibromophenyl ring and aromatic residues (e.g., Trp84 in AChE).
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link
-
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
-
Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS. Link
Sources
Technical Guide: Stability Profile & Storage Validation for 2,6-Dibromobenzyl Acetate
The following technical guide details the stability profile, storage mandates, and validation protocols for 2,6-Dibromobenzyl acetate .
Executive Summary & Compound Architecture
2,6-Dibromobenzyl acetate is a specialized intermediate often utilized in the synthesis of sterically hindered pharmacophores. Unlike its parent compound (benzyl acetate), the presence of bromine atoms at the ortho positions (2 and 6) of the aromatic ring introduces significant steric and electronic influences that alter its stability profile.
This guide moves beyond generic "cool, dry place" advice, providing a mechanistic rationale for storage and a self-validating experimental framework to ensure compound integrity during drug development workflows.
Structural Context & Predicted Properties
The 2,6-dibromo substitution pattern creates a "molecular shield" around the benzylic carbon.
-
Steric Hindrance: The bulky bromine atoms (
) flank the methylene bridge, potentially retarding nucleophilic attack at the ester linkage compared to unsubstituted benzyl acetate. -
Lipophilicity: Significantly higher logP than benzyl acetate, necessitating specific solvent choices for analytical monitoring (e.g., high % organic phase in HPLC).
-
Physical State: While benzyl acetate is liquid, the high molecular weight and symmetry of the 2,6-dibromo analog suggest it is likely a crystalline solid or low-melting solid, increasing its solid-state stability.
Stability Profile & Degradation Mechanisms
To ensure data integrity, researchers must understand how this molecule fails. The two primary degradation vectors are Ester Hydrolysis and Benzylic Oxidation .
Hydrolytic Pathway (The Primary Risk)
Although the 2,6-dibromo pattern provides steric protection, the ester bond remains susceptible to acid/base-catalyzed hydrolysis, yielding 2,6-Dibromobenzyl alcohol and Acetic acid .
-
Mechanism: Nucleophilic attack at the carbonyl carbon.
-
Risk Factor: Presence of residual moisture in the storage container.
-
Detection: The formation of acetic acid will shift the "pH of the micro-environment" (surface acidity), accelerating further degradation (autocatalysis).
Photolytic Sensitivity
Aryl bromides are inherently photosensitive. Exposure to UV light can induce homolytic cleavage of the C-Br bond, leading to radical formation, debromination, and polymerization.
Visualization of Degradation Pathways
The following diagram maps the critical degradation nodes to be monitored.
Figure 1: Primary degradation pathways. Hydrolysis yields acidic byproducts that can catalyze further decomposition.
Storage & Handling Protocols
Based on the mechanistic risks above, the following storage conditions are mandatory for maintaining >99% purity over 12+ months.
Environmental Control Table
| Parameter | Specification | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows thermodynamic hydrolysis rates; prevents melting if the compound has a low melting point. |
| Atmosphere | Inert Gas Overlay (Argon/Nitrogen) | Displaces atmospheric moisture (preventing hydrolysis) and oxygen (preventing oxidation). |
| Container | Amber Glass with PTFE-lined cap | Amber glass blocks UV radiation (C-Br protection). PTFE prevents leaching of plasticizers by the ester. |
| Desiccant | Silica Gel Packet (Secondary Containment) | Acts as a failsafe for humidity control within the outer storage bag/box. |
Handling Precautions (Safety)
-
Lachrymatory Risk: While benzyl acetate is mild, halogenated benzyl derivatives can be potent lachrymators (tear agents). Handle strictly in a fume hood.
-
Confusion Alert: Do NOT confuse with Benzyl bromoacetate (CAS 5437-45-6), which is a severe irritant. Verify CAS numbers before use.
Experimental Validation: The "Self-Validating" Protocol
As a scientist, you should not rely solely on the label. Use this protocol to validate the stability of your specific lot of 2,6-Dibromobenzyl acetate.
HPLC Method for Purity & Degradant Tracking
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 50% B to 90% B over 10 minutes (High organic required due to lipophilic bromines).
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Ester carbonyl).
-
Success Criteria: Parent peak resolution > 2.0 from the benzyl alcohol degradant.
Stress Testing Workflow (Forced Degradation)
Perform this one-time check to establish the "stability envelope" of your material.
-
Acid Stress: Dissolve 5 mg in 1 mL Acetonitrile + 0.1 mL 1N HCl. Heat at 60°C for 1 hour.
-
Base Stress: Dissolve 5 mg in 1 mL Acetonitrile + 0.1 mL 0.1N NaOH.
-
Expectation: Rapid hydrolysis.[3] Confirms sensitivity to basic glassware/residues.
-
-
Oxidative Stress: Dissolve 5 mg in 1 mL Acetonitrile + 0.1 mL 3% H2O2.
Stability Decision Logic
The following workflow illustrates how to interpret your stress test data to determine the final storage condition.
Figure 2: Decision tree for determining storage stringency based on forced degradation results.
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. [Link]
- Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (Reference for ester hydrolysis kinetics and steric effects of ortho-substitution).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Benzyl acetate. Retrieved January 31, 2026, from [Link]
Sources
Methodological & Application
Application Note: Advanced Derivatization of 2,6-Dibromobenzyl Acetate
Here is a comprehensive Application Note and Protocol guide for the synthesis of derivatives from 2,6-Dibromobenzyl acetate.
Executive Summary & Strategic Rationale
2,6-Dibromobenzyl acetate represents a high-value "masked" synthon in medicinal chemistry. Its utility stems from two structural features:
-
The "Steric Fortress": The 2,6-dibromo substitution pattern creates a crowded environment around the benzylic position. This blocks metabolic oxidation (a common clearance pathway for benzyl moieties) and restricts rotational freedom, potentially locking pharmacophores into active conformations.
-
Orthogonal Reactivity: It contains three distinct reactive handles:
-
Acetate: A latent benzylic alcohol/halide.
-
Aryl Bromides: Sites for cross-coupling (Suzuki, Buchwald) or Lithium-Halogen exchange.
-
Technical Challenge: The primary obstacle in working with this scaffold is steric hindrance .[1] Standard
This guide details three validated workflows to navigate these challenges, transforming the acetate into complex bioactive scaffolds.
Reaction Landscape Visualization
The following diagram illustrates the divergent synthetic pathways available from the parent acetate.
Figure 1: Divergent synthesis map. The acetate serves as the stable precursor for nucleophilic, electrophilic, and metal-catalyzed manifolds.
Module A: Benzylic Activation (Hydrolysis & Halogenation)
Objective: Unmask the alcohol and convert it into a reactive electrophile (benzyl bromide) for
Mechanism & Insight
The acetate group is stable but unreactive toward direct displacement. Hydrolysis reveals the alcohol, but the 2,6-dibromo substituents block backside attack (
Experimental Protocol
Step 1: Hydrolysis to 2,6-Dibromobenzyl Alcohol
-
Reagents: 2,6-Dibromobenzyl acetate (10 mmol), NaOH (20 mmol), Methanol (30 mL), Water (5 mL).
-
Procedure:
Step 2: Bromination to 2,6-Dibromobenzyl Bromide
Note:
-
Reagents: 2,6-Dibromobenzyl alcohol (10 mmol),
(4 mmol), DCM (anhydrous, 40 mL). -
Procedure:
-
Cool alcohol/DCM solution to 0°C under
. -
Add
dropwise (exothermic). -
Stir at 0°C for 30 min, then RT for 2 hours.
-
Quench: Pour onto ice/
mixture. -
Isolation: Extract with DCM. The product is a lachrymator; handle in a fume hood.
-
Storage: Unstable; use immediately or store at -20°C.
-
Data Summary:
| Transformation | Reagent | Yield | Key Observation |
|---|---|---|---|
| De-acetylation | NaOH/MeOH | 96% | Clean conversion, no side products. |
| Bromination |
Module B: The "Steric-Proof" Suzuki Coupling
Objective: Form C-C bonds at the aryl positions.
Challenge: The 2,6-dibromo motif creates significant steric bulk, preventing oxidative addition with standard catalysts like
Protocol: Mono-Arylation
-
Substrate: 2,6-Dibromobenzyl alcohol (protecting the alcohol as a TBS ether is recommended to prevent Pd coordination, though free alcohol can work).
-
Catalyst System:
(2 mol%) + SPhos (4 mol%). -
Coupling Partner: Aryl boronic acid (1.1 equiv).
-
Base/Solvent:
(2.0 equiv) in Toluene/Water (10:1). -
Procedure:
-
Degas solvents with Argon for 20 mins (Critical: Oxygen kills the active catalyst).
-
Add Pd, Ligand, Substrate, and Boronic Acid to a sealed tube.
-
Heat to 100°C for 12-18 hours.
-
Purification: Flash chromatography. Note that mono-coupling is favored due to increased steric bulk after the first addition; di-coupling requires forcing conditions (XPhos, 120°C).
-
Module C: Lithium-Halogen Exchange (Regioselective Functionalization)
Objective: Introduce formyl (-CHO) or carboxyl (-COOH) groups. Critical Constraint: n-BuLi is incompatible with the acetate group. The ester will undergo nucleophilic attack. Prerequisite: You must use the alcohol (protected as a silyl ether, e.g., TBS) or the acetal.
Workflow Diagram: Li-Exchange
Caption: Workflow for safe lithiation. The acetate must be swapped for a TBS ether to prevent side reactions.
Protocol
-
Protection: React 2,6-dibromobenzyl alcohol with TBS-Cl/Imidazole in DMF (Yield: >95%).
-
Exchange:
-
Dissolve TBS-protected ether (1.0 equiv) in anhydrous THF at -78°C .
-
Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise over 20 mins.
-
Mechanistic Note: Lithium-halogen exchange is faster than deprotonation here. The bulky TBS group directs the Li to the meta/para positions? No, the exchange happens at the Br site. The 2-Li species is stabilized by the adjacent oxygen coordination (directed ortho metallation effect combined with Br exchange).
-
-
Trapping:
-
Add anhydrous DMF (3.0 equiv) at -78°C.
-
Stir 30 mins, then warm to RT.
-
Acid Hydrolysis: Treat with 1M HCl to cleave the TBS and form the hemiacetal/aldehyde.
-
-
Result: 2-Bromo-6-formylbenzyl alcohol derivatives.
References & Validation
-
Hydrolysis & Benzylic Reactivity:
-
Standard Protocol: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General acetate hydrolysis).
-
2,6-Dihalo Systems: (Demonstrates the acetate-to-alcohol workflow in 2,6-dihalo systems).
-
-
Suzuki Coupling of Hindered Substrates:
-
SPhos/XPhos Utility: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for the Suzuki-Miyaura Coupling Processes with Aryl Chlorides and Bromides." J. Am. Chem. Soc., 127(13), 4685–4696.
-
Steric Hindrance: (Discusses overcoming ortho-substitution barriers).[5]
-
-
Lithium-Halogen Exchange:
Disclaimer: All protocols involve hazardous chemicals (n-BuLi, alkyl bromides). Procedures should be performed in a fume hood by trained personnel using appropriate PPE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 9. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. EP1199299A2 - Process for producing benzyl acetate and benzyl alcohol - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Scale-Up Synthesis of 2,6-Dibromobenzyl Acetate
Process Optimization, Safety Protocols, and Industrial Scalability
Executive Summary & Strategic Context
2,6-Dibromobenzyl acetate (CAS: Not widely listed as commodity, often captive intermediate) is a critical structural motif in the synthesis of mucolytic agents (e.g., Ambroxol analogues) and sterically hindered benzylamines. Its synthesis presents a specific challenge: the "Ortho Effect." The two bromine atoms at the 2,6-positions create significant steric shielding around the benzylic carbon, retarding standard nucleophilic substitutions (
This guide details two validated pathways for scale-up:
-
Route A (Nucleophilic Substitution): The cost-effective displacement of bromide using Phase Transfer Catalysis (PTC).
-
Route B (Classic Acetylation): The high-purity esterification of 2,6-dibromobenzyl alcohol.
Key Technical Insight: Unlike unsubstituted benzyl halides, the 2,6-dibromo analog is prone to hydrolysis competition and requires specific solvent polarity modulation to favor acetolysis over solvolysis.
Retrosynthetic Analysis & Pathway Selection
The selection of the synthetic route depends heavily on the available starting material (SM).
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the two primary feedstocks. Route A is preferred for industrial cost-efficiency; Route B is preferred for GMP purity requirements.
Protocol A: Phase Transfer Catalyzed Substitution (Primary Scale-Up Route)
This method utilizes 2,6-dibromobenzyl bromide as the starting material. It is the most economical route but requires strict control over agitation and temperature to overcome steric hindrance.
Mechanism:
Reagents & Materials
| Reagent | Equiv.[1][2] | Role | Critical Attribute |
| 2,6-Dibromobenzyl bromide | 1.0 | Substrate | Purity >97%; Severe Lachrymator |
| Potassium Acetate (KOAc) | 1.5 | Nucleophile | Anhydrous preferred; Fine powder |
| TBAB (Tetrabutylammonium bromide) | 0.05 | Catalyst | Phase Transfer Catalyst |
| Toluene | 5-10 Vol | Solvent | Azeotropic water removal capability |
| Water | 1-2 Vol | Solvent | Solubilizes inorganic salts |
Step-by-Step Protocol
-
Reactor Setup: Equip a glass-lined reactor (or round-bottom flask) with a mechanical stirrer (high torque required), reflux condenser, and internal temperature probe.
-
Safety Note: Vent lines must be scrubbed. Benzyl bromide vapors are potent tear gas agents.
-
-
Charging:
-
Charge Toluene (5 volumes) and 2,6-Dibromobenzyl bromide (1.0 eq). Stir until dissolved.
-
Add TBAB (0.05 eq).
-
Add a solution of Potassium Acetate (1.5 eq) dissolved in minimum Water (approx. 1.5 volumes). Note: A solid-liquid PTC (using solid KOAc and no water) is possible but slower due to the lattice energy of KOAc.
-
-
Reaction:
-
Heat the biphasic mixture to 90–100°C with vigorous agitation (>300 RPM).
-
Process Control: Monitor by HPLC or TLC (Hexane/EtOAc 9:1). The reaction is sterically slow; expect 6–12 hours.
-
Endpoint: <1% remaining bromide.
-
-
Work-up:
-
Isolation:
-
Concentrate Toluene under reduced pressure.
-
Crystallization: The residue is often an oil that solidifies. Recrystallize from Hexane/IPA (9:1) if high purity is required.
-
Troubleshooting Route A:
-
Issue: Slow conversion.
-
Root Cause: Poor phase contact or steric bulk.
-
Fix: Increase agitation speed; switch solvent to DMF (homogeneous reaction) at 80°C (requires aqueous crash-out workup).
Protocol B: Acetylation of Alcohol (High Purity Route)
This method is preferred when the starting material is 2,6-dibromobenzyl alcohol (often derived from the aldehyde). It avoids the handling of lachrymators.
Reagents & Materials
| Reagent | Equiv.[1][2] | Role |
| 2,6-Dibromobenzyl alcohol | 1.0 | Substrate |
| Acetic Anhydride ( | 1.2 - 1.5 | Acylating Agent |
| Pyridine | 1.5 - 2.0 | Base/Solvent |
| DMAP | 0.01 | Hyper-nucleophilic Catalyst |
| DCM or EtOAc | 5-10 Vol | Extraction Solvent |
Step-by-Step Protocol
-
Setup: Reactor with cooling jacket and addition funnel.
-
Charging: Charge 2,6-Dibromobenzyl alcohol and Pyridine. Cool to 0–5°C.
-
Addition: Add Acetic Anhydride dropwise, maintaining temperature <20°C. (Exothermic).
-
Catalysis: Add DMAP (1 mol%).
-
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Validation: TLC should show complete disappearance of the alcohol (more polar) and appearance of the ester (less polar).
-
-
Quench:
-
Cool to 5°C. Add Water (5 vol) slowly to hydrolyze excess anhydride. Stir for 30 mins.
-
-
Extraction:
-
Extract with Ethyl Acetate or DCM.[5]
-
Critical Wash: Wash organic layer with 1M HCl (cold) to remove Pyridine (monitor pH of aqueous layer; must be acidic).
-
Wash with Sat.
(remove acetic acid) and Brine.
-
-
Isolation: Concentrate to yield the acetate.
Process Safety & Hazard Analysis
| Hazard Class | Specific Risk | Mitigation Strategy |
| Lachrymator | 2,6-Dibromobenzyl bromide causes severe eye/respiratory irritation. | Closed System Only. Use full-face respirator if opening reactor. Have 5% Sodium Thiosulfate solution ready to neutralize spills. |
| Thermal Runaway | Acetylation (Route B) is exothermic. | Controlled addition of |
| Chemical Burns | Acetic Anhydride/Pyridine. | Standard PPE (Nitrile gloves, goggles). |
Decontamination Protocol: Glassware contaminated with benzyl bromide should be soaked in an alcoholic KOH solution or Sodium Thiosulfate solution before washing to destroy the alkylating agent.
Analytical Specifications
For the final product (2,6-Dibromobenzyl acetate):
-
Appearance: White to off-white crystalline solid (or clear viscous oil if supercooled).
-
NMR (400 MHz,
):- 7.55 (d, 2H, Ar-H3,5)
- 7.05 (t, 1H, Ar-H4)
-
5.35 (s, 2H,
-OAc) — Shifted downfield due to ester and deshielding bromines. -
2.10 (s, 3H,
)
-
HPLC Purity: >98.0% (Area %).
References
-
Preparation of 2,6-dichlorobenzyl alcohol (Analogous Chemistry)
- Source: European Patent Office (EP1199299A2)
- Relevance: Establishes the PTC protocol (Sodium/Potassium Acetate + TBAC/TBAB) for 2,6-dihalo benzyl systems.
-
Link:
-
Synthesis of 3-bromobenzyl acetate (General Acetylation Protocol)
- Source: PrepChem (Derived
- Relevance: Provides the baseline stoichiometry for converting bromobenzyl halides to acet
-
Link:
-
Scale-up of Hindered Benzyl Acetates
- Source: ResearchG
- Relevance: Discusses the kinetic limitations of esterifying sterically hindered alcohols and the necessity of activated acylating agents (anhydrides) or PTC methods.
-
Link:
-
2,6-Dibromobenzyl Bromide (Starting Material Handling)
- Source: BenchChem / PubChem.
- Relevance: Safety data and synthesis via radical bromin
-
Link:
Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a specific Process Safety Hazard Assessment (PHA) in your facility.
Sources
Application Note: Asymmetric Synthesis & Atroposelective Functionalization using 2,6-Dibromobenzyl Acetate
The following Application Note and Protocol guide details the use of 2,6-Dibromobenzyl acetate in asymmetric synthesis, specifically focusing on its role as a sterically demanding electrophile in the synthesis of chiral pharmacophores (such as BTK inhibitors).
Executive Summary
2,6-Dibromobenzyl acetate is a specialized electrophile used primarily in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors and related tricyclic heterocycles. While benzyl acetates are common substrates for Palladium-Catalyzed Asymmetric Allylic/Benzylic Alkylation (Pd-AAA), the 2,6-dibromo substitution pattern introduces unique steric constraints. These constraints are exploited to:
-
Prevent Bis-Alkylation: The ortho-bromines shield the benzylic position, ensuring mono-selectivity.
-
Induce Atropisomerism: The high rotational barrier created by the halogens allows for the synthesis of axially chiral molecules when coupled with bulky heterocycles.
-
Facilitate Late-Stage Diversification: The bromine atoms serve as handles for subsequent cross-coupling (e.g., Suzuki-Miyaura) to construct complex chiral scaffolds.
This guide details the Palladium-Catalyzed Asymmetric Benzylic Alkylation protocol, which offers superior enantiocontrol compared to copper-mediated methods.
Mechanistic Insight: Steric-Electronic Modulation
The utility of 2,6-dibromobenzyl acetate lies in its behavior as a "hard-to-access" electrophile. Unlike unsubstituted benzyl acetates, the ionization step to form the
The Catalytic Cycle (Pd-AAA)
-
Ionization:
coordinates to the alkene/arene -system. The acetate leaving group is displaced, forming a cationic -benzyl palladium complex. The 2,6-dibromo groups destabilize this complex, making the choice of ligand (L*) critical for stabilization. -
Nucleophilic Attack: A soft nucleophile (e.g., a chiral amide enolate or amine) attacks the benzylic carbon.
-
Stereocontrol:
-
Central Chirality: Induced if the nucleophile is prochiral.
-
Axial Chirality: Induced if the C-N or C-C bond formation is restricted, trapping the molecule in a specific atropisomeric conformation.
-
Visualization: Steric-Electronic Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical ionization step hindered by the 2,6-dibromo motif.
Caption: Pd-catalyzed ionization of 2,6-dibromobenzyl acetate followed by asymmetric nucleophilic attack.
Experimental Protocol: Pd-Catalyzed Asymmetric Alkylation
This protocol describes the coupling of 2,6-dibromobenzyl acetate with a nitrogen heterocycle (e.g., a lactam or indole derivative) to generate a chiral intermediate.
Reagents & Equipment
-
Electrophile: 2,6-Dibromobenzyl acetate (1.0 equiv).
-
Nucleophile: Nitrogen heterocycle (e.g., substituted pyrazino-indolone) (1.0–1.2 equiv).
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) (2.5–5.0 mol%). -
Ligand: Xantphos (racemic background) or (R)-BINAP / (S)-SegPhos for enantioselective induction.
-
Base:
(Cesium Carbonate) (2.0 equiv) - Crucial for neutralizing acetic acid. -
Solvent: 1,4-Dioxane (Anhydrous, degassed).
-
Temperature: 80°C – 100°C.
Step-by-Step Methodology
Phase 1: Catalyst Pre-complexation
-
In a glovebox or under Argon flow, charge a flame-dried reaction vial with
(5 mol%) and the Chiral Phosphine Ligand (10 mol%). -
Add anhydrous 1,4-Dioxane (concentration 0.1 M relative to Pd).
-
Stir at Room Temperature (RT) for 30 minutes to generate the active
species. Indicator: Solution color typically shifts from dark purple/red to orange/yellow.
Phase 2: Reaction Assembly
4. To the catalyst solution, add the Nucleophile (1.0 equiv) and Base (
- Note: Adding the acetate last prevents premature oxidative addition before the nucleophile is deprotonated/ready.
- Seal the vial with a crimp cap (PTFE/Silicone septum).
Phase 3: Catalytic Turnover 7. Heat the reaction block to 90°C . 8. Monitor via LC-MS every 2 hours.
- Target Mass: Look for
(Mass of benzyl group minus acetate). - Side Reaction: Watch for hydrolysis of the acetate to benzyl alcohol (M-42 peak relative to SM). If observed, ensure anhydrous conditions.
Phase 4: Work-up & Purification 9. Cool to RT and filter through a pad of Celite to remove inorganic salts and Palladium black. 10. Rinse with Ethyl Acetate. 11. Concentrate in vacuo. 12. Purification: Flash Column Chromatography (SiO2).
- Eluent: Hexanes/Ethyl Acetate gradient. The 2,6-dibromo product is typically lipophilic and elutes early.
Data Analysis & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Steric hindrance of 2,6-dibromo group preventing oxidative addition. | Increase Temp to 110°C; Switch to a smaller "bite angle" ligand or electron-rich ligand (e.g., |
| Acetate Hydrolysis | Wet solvent or hygroscopic base. | Use fresh anhydrous Dioxane; flame-dry |
| Racemic Product | Ligand dissociation or background thermal reaction. | Lower temperature to 60°C and increase catalyst loading; Ensure Ligand:Pd ratio is > 2:1. |
| Bis-alkylation | (Rare) Nucleophile is too reactive. | The 2,6-dibromo groups usually prevent this. If observed, use slow addition of the electrophile. |
Alternative Protocol: Copper-Catalyzed Coupling
Context: Used when enantioselectivity is determined by the starting material scaffold rather than the coupling step, or for cost-efficiency.
Reference Protocol (Adapted from WO2011140488A1):
-
Reagents: 2,6-Dibromobenzyl acetate (1.0 eq), Heterocycle (1.0 eq),
(2.0 eq), CuI (0.5 eq), N,N'-dimethylethylenediamine (1.0 eq). -
Conditions: 1,4-Dioxane, 100°C, 16 hours.
-
Mechanism: Likely proceeds via in-situ activation of the benzylic position or an
-type displacement facilitated by Lewis acidic Copper, rather than a radical pathway.
References
-
Patent: Pyridone and aza-pyridone compounds and methods of use. (2011). WO2011140488A1. Link
- Relevance: Primary source for the use of 2,6-dibromobenzyl acet
-
Reagent Data: 2,6-Dibromobenzyl acetate Product Page. 3A Senrise / ChemicalBook. Link
- Relevance: Physical properties and commercial availability.
-
General Methodology: Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Link
- Relevance: Foundational text on Pd-catalyzed alkylation mechanisms relevant to benzyl acet
Troubleshooting & Optimization
Technical Support Center: Stability of 2,6-Dibromobenzyl Acetate in Solution
Welcome to the technical support center for 2,6-Dibromobenzyl acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of 2,6-Dibromobenzyl acetate in solution. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: Is 2,6-Dibromobenzyl acetate expected to be unstable in solution?
A: Like many esters, 2,6-Dibromobenzyl acetate can be susceptible to hydrolysis, especially under basic or strongly acidic conditions.[1][2][3] The stability will largely depend on the solvent system, pH, temperature, and exposure to light.
Q2: What are the likely degradation products of 2,6-Dibromobenzyl acetate?
A: The primary degradation pathway is hydrolysis of the ester bond to yield 2,6-Dibromobenzyl alcohol and acetic acid.
Q3: How do the dibromo-substituents affect the stability compared to unsubstituted benzyl acetate?
A: The two bromine atoms at the ortho-positions of the benzyl group are electron-withdrawing. This can influence the electronic density at the benzylic carbon and potentially affect the rate of hydrolysis compared to the unsubstituted benzyl acetate. While specific data for this compound is limited, substituted benzyl esters can exhibit different stability profiles.[4]
Q4: Can I store solutions of 2,6-Dibromobenzyl acetate?
A: For optimal stability, it is recommended to prepare solutions of 2,6-Dibromobenzyl acetate fresh. If storage is necessary, it should be done at low temperatures (e.g., -20°C or -80°C) in an anhydrous, aprotic solvent, and protected from light. A stability study is recommended to determine acceptable storage times for your specific solvent and concentration.
Troubleshooting Guide: Investigating the Instability of 2,6-Dibromobenzyl Acetate Solutions
This guide will walk you through a systematic approach to identify the cause of degradation and establish stable experimental conditions.
My 2,6-Dibromobenzyl acetate solution appears to be degrading. What are the first steps I should take?
The first step is to confirm degradation and rule out other possibilities.
-
Confirm Identity and Purity of Starting Material: Before investigating solution stability, ensure the solid 2,6-Dibromobenzyl acetate is of high purity. Impurities from synthesis could be mistaken for degradation products.
-
Analytical Confirmation of Degradation: Use an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to analyze a freshly prepared solution and your suspect solution.[5][6][7] A decrease in the peak area of 2,6-Dibromobenzyl acetate and the appearance of new peaks would confirm degradation.
Identifying the Cause of Degradation: A Systematic Approach
The most common cause of ester degradation in solution is hydrolysis, which can be influenced by several factors. A forced degradation study is a systematic way to investigate which factors are causing instability in your specific experimental conditions.[8][9][10]
What is a forced degradation study and how do I perform one for 2,6-Dibromobenzyl acetate?
A forced degradation study intentionally exposes the compound to stressful conditions to accelerate degradation and identify potential degradation products and pathways.[9][10]
Here is a general workflow for a forced degradation study:
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol provides a starting point. You may need to adjust concentrations and incubation times based on the observed stability.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2,6-Dibromobenzyl acetate at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a set time (e.g., 2, 6, 12, 24 hours).[10]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a set time, as base-catalyzed hydrolysis is often rapid.[10][11]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a set time.[10]
-
Thermal Degradation: Place an aliquot of the stock solution in a sealed vial and heat in an oven at a set temperature (e.g., 70°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light).
3. Sample Analysis:
-
At each time point, take an aliquot of the stressed sample, neutralize it if necessary (acid with base, base with acid), and dilute it to a suitable concentration for analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating analytical method, such as HPLC-UV.
What analytical methods are best for monitoring the stability of 2,6-Dibromobenzyl acetate?
A stability-indicating method is one that can separate the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point. UV detection can be used to quantify the parent compound and its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the degradation products by providing molecular weight information.[6]
-
Gas Chromatography (GC): GC can also be used, particularly for monitoring the formation of the more volatile degradation products like acetic acid, potentially after derivatization.[7][12][13]
Interpreting the Results of Your Stability Study
By comparing the chromatograms of the stressed samples to the unstressed control, you can determine the conditions under which 2,6-Dibromobenzyl acetate is unstable.
| Condition | Likely Degradation Observed | Interpretation and Next Steps |
| Acidic (e.g., pH < 4) | Significant decrease in parent peak, new peaks appear. | The compound is unstable in acidic conditions. Buffer your solution to a more neutral pH if your experiment allows.[14] |
| Basic (e.g., pH > 8) | Rapid and extensive degradation. | The compound is highly unstable in basic conditions. Avoid basic buffers.[3][15] |
| Elevated Temperature | Degradation is observed. | Store solutions at lower temperatures. |
| Light Exposure | Degradation is observed. | Protect solutions from light by using amber vials or covering with aluminum foil. |
| Oxidative | Degradation is observed. | If your application involves oxidative conditions, this compound may not be suitable. |
| Aqueous Solution | Slow degradation over time at neutral pH. | Hydrolysis occurs even without strong acid or base catalysis. Prepare aqueous solutions fresh. |
Visualizing the Degradation Pathway and Troubleshooting Logic
Primary Hydrolysis Pathway
Caption: The expected hydrolysis of 2,6-Dibromobenzyl acetate.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting stability issues.
By following this guide, you will be able to systematically investigate the stability of 2,6-Dibromobenzyl acetate in your specific solution, identify the factors causing degradation, and develop a protocol to ensure the integrity of your experiments.
References
-
Chem-Impex. (n.d.). 2,6-Dibromobenzoic acid. Retrieved from [Link]
-
Whitfield, F. B., & Last, J. H. (1987). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Journal of High Resolution Chromatography, 10(12), 674-678. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
- Google Patents. (2002). EP1199299A2 - Process for producing benzyl acetate and benzyl alcohol.
- Houben-Weyl. (2005). Synthesis of Peptides and Peptidomimetics, Volume E 22a. Thieme.
- Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Erudition, 47(3).
-
Tumanov, S., et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Cancer & Metabolism, 4(17). Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
-
National Center for Biotechnology Information. (n.d.). Benzyl acetate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]
-
Wang, K., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega, 7(4), 4624-4629. Retrieved from [Link]
- Pearson. (n.d.). Which ester hydrolyzes more rapidly? b.
-
Tian, X., & Maurin, M. B. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of pharmaceutical sciences, 98(11), 4428–4436. Retrieved from [Link]
- Dudley, G. B., et al. (2011). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. The Journal of organic chemistry, 76(1), 201-9.
- Agency for Toxic Substances and Disease Registry. (1998).
- Chen, J., et al. (2013). The Study of Biodegradation of Butyl Benzyl Phthalate by Phanerochaete Chrysosporium.
-
Cheméo. (n.d.). Chemical Properties of Phenol,2,6-dibromo-,acetate (CAS 28165-72-2). Retrieved from [Link]
- Chemistry Stack Exchange. (2025). The stability order in the substituted benzyl carbanions.
- Narayana, S., et al. (2020). Comprehensive Stress Degradation Studies of Fipronil: Identification and Characterization of Major Degradation Products of Fipronil Including Their Degradation Pathways Using High Resolution-LCMS. Journal of the American Society for Mass Spectrometry, 31(10), 2135-2146.
-
Wikipedia. (n.d.). Benzyl acetate. Retrieved from [Link]
- Reddit. (2024). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF.
- Perz, V., et al. (2020).
- Kumar, V., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Journal of Applied Pharmaceutical Science, 2(11), 103-109.
- BenchChem. (2025).
- Jellum, E., et al. (1981). A gas chromatographic method for determination of acetate levels in body fluids.
- Lirias. (2024).
- Wigent, R. J., et al. (2021). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Journal of pharmaceutical and biomedical analysis, 205, 114321.
- ResearchGate. (2020). Stability of N-Benzyl substituted indazoles?.
Sources
- 1. EP1199299A2 - Process for producing benzyl acetate and benzyl alcohol - Google Patents [patents.google.com]
- 2. Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl ... | Study Prep in Pearson+ [pearson.com]
- 3. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. The Study of Biodegradation of Butyl Benzyl Phthalate by Phanerochaete Chrysosporium | Scientific.Net [scientific.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A gas chromatographic method for determination of acetate levels in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Challenges in the characterization of "2,6-Dibromobenzyl acetate" derivatives
The following technical support guide is structured as a dynamic Knowledge Base for researchers working with sterically hindered halogenated aromatics.
Topic: Characterization, Troubleshooting, and Stability Protocols Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 11, 2026
Executive Summary & Core Challenges
The Molecule: 2,6-Dibromobenzyl acetate (and its derivatives) presents a unique "Steric-Electronic" paradox. The two ortho-bromine atoms create a massive steric wall protecting the benzylic position, while simultaneously exerting strong electron-withdrawing inductive effects.
The Problem: Standard characterization protocols often fail because:
-
NMR: Restricted rotation causes signal broadening or "phantom" splitting (atropisomerism).
-
MS: The isotopic signature of two bromine atoms (
) confuses automated peak picking algorithms. -
Reactivity: The steric shield creates false negatives in substitution reactions but does not prevent hydrolysis under forcing conditions.
Diagnostic Decision Tree (Troubleshooting)
Before proceeding with spectral analysis, use this logic flow to categorize your issue.
Figure 1: Diagnostic logic for distinguishing between physical phenomena (rotamers, isotopes) and chemical degradation.
Frequently Asked Questions (Technical Deep Dive)
Q1: Why do my NMR signals for the benzylic protons ( ) appear as a broad hump or a split doublet instead of a singlet?
The "Rotational Barrier" Phenomenon.
In a standard benzyl acetate, the
-
Mechanism: The steric bulk prevents the phenyl ring from rotating freely relative to the acetate group. If your derivative has any chiral center elsewhere in the molecule (or if the solvent creates a chiral pocket), the benzylic protons become diastereotopic . Even without a chiral center, the rotation rate (
) may be comparable to the NMR time scale at room temperature. -
The Fix (Variable Temperature NMR):
-
Prepare the sample in DMSO-
or Toluene- (solvents with high boiling points). -
Acquire a spectrum at 25°C.
-
Heat to 60°C or 80°C and re-acquire.
-
Result: If the broad hump sharpens into a singlet (coalescence), it is a dynamic rotational effect, not an impurity.
-
Q2: My Mass Spec (LC-MS) reports the wrong molecular weight. Is my compound degrading?
The "Isotope Trap."
Users often look for the monoisotopic mass (using
The 1:2:1 Rule:
Bromine has two stable isotopes:
-
Peak A (
): Contains -
Peak B (
): Contains (Statistically most probable, 2x likelihood) -
Peak C (
): Contains
Correct Interpretation Protocol: Do not set your automated mass trigger to a single integer. Set it to scan for the pattern.
| Ion Composition | Relative Intensity | Description |
| 25% | Low Mass Edge | |
| 50% | Base Peak (Target this) | |
| 25% | High Mass Edge |
Q3: I see "tailing" in my HPLC chromatograms. Is it hydrolysis?
Likely Halogen Bonding, not Hydrolysis. While hydrolysis is possible, 2,6-dibromo compounds are notorious for interacting with the silanol groups on silica-based columns (halogen bonding).
-
Troubleshooting Protocol:
-
Add Modifier: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to both mobile phases (Water and MeCN/MeOH). This suppresses silanol interactions.
-
Switch Column: Move from a C18 column to a Phenyl-Hexyl column. The
interactions often provide better peak shape for poly-halogenated aromatics than standard alkyl chains.
-
Experimental Protocols
Protocol A: Synthesis Verification (NMR Reference Data)
Use this table to validate your crude product.
Compound: 2,6-Dibromobenzyl acetate
Solvent:
| Proton ( | Shift ( | Multiplicity | Integration | Notes |
| Aromatic H-4 | 7.55 - 7.65 | Doublet/Multiplet | 1H | Para to acetate |
| Aromatic H-3,5 | 7.15 - 7.25 | Triplet/Multiplet | 2H | Meta to acetate |
| Benzylic | 5.35 - 5.45 | Singlet | 2H | Diagnostic Shift. Downfield from unsubstituted benzyl acetate (~5.10 ppm) due to deshielding Br. |
| Acetate | 2.10 - 2.15 | Singlet | 3H | Standard acetate region. |
Critical Note: If the Benzylic
appears at 4.8 ppm , you have likely hydrolyzed the ester to 2,6-dibromobenzyl alcohol .
Protocol B: Crystallization for X-Ray (The Heavy Atom Advantage)
Because this molecule contains two heavy bromine atoms, it is an excellent candidate for X-ray crystallography (the heavy atoms dominate the scattering phases). However, getting it to crystallize is difficult due to high lipophilicity.
The "Slow Diffusion" Method:
-
Dissolve: Dissolve 20 mg of the derivative in a minimal amount (0.5 mL) of Dichloromethane (DCM) .
-
Layer: Carefully layer 2.0 mL of Hexane or Pentane on top using a syringe. Do not mix.
-
Seal & Wait: Seal the vial with Parafilm (poke one tiny hole for very slow evaporation). Store at 4°C.
-
Mechanism: As the DCM evaporates/diffuses, the polarity changes slowly, forcing the lipophilic dibromo compound to pack into an ordered lattice to minimize steric repulsion.
Mechanistic Visualization: MS Fragmentation
Understanding how your molecule breaks apart in the Mass Spec is crucial for confirming identity.
Figure 2: Primary fragmentation pathway. The loss of the acetate group (mass 59) is the dominant feature, leaving the stable 2,6-dibromobenzyl cation.
References & Authority
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Explains the "Roofing effect" in NMR and Isotopic patterns of Halogens).
-
NIST Chemistry WebBook. Isotopic Compositions for Bromine.
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry. (Mechanisms of Steric Hindrance in Ester Hydrolysis).
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for growing crystals of halogenated aromatics.
For further assistance, please contact the Structural Elucidation Group at .
Technical Support Center: Reactivity Guide for 2,6-Dibromobenzyl Acetate
Topic: Overcoming low reactivity of "2,6-Dibromobenzyl acetate" Content type: Technical Support Center Guide
Case ID: 26-DBBA-REACT Status: Active Subject: Overcoming Steric Hindrance and Electronic Deactivation in 2,6-Dibromobenzyl Acetate Workflows
Executive Summary: The "Fortress" Effect
Researchers frequently encounter stalled reactions when working with 2,6-dibromobenzyl acetate . The molecule presents a unique "perfect storm" of kinetic barriers:
-
Steric Shielding (The Ortho Effect): The two bromine atoms at the 2,6-positions create a physical wall, blocking the trajectory of nucleophiles attacking the benzylic carbon (S_N2 suppression) and hindering the approach to the carbonyl carbon (hydrolysis resistance).
-
Electronic Deactivation: While bromine is an ortho/para director, its strong inductive withdrawal (-I effect) destabilizes the formation of a benzylic carbocation, making S_N1 pathways sluggish compared to unsubstituted benzyl derivatives.
This guide provides three "Level 3" troubleshooting protocols designed to bypass these barriers using Lewis Acid activation , High-Energy Transition States , and Specialized Ligand Systems .
Troubleshooting & Protocols
Scenario A: "I cannot hydrolyze the ester to the alcohol."
Symptom: Standard saponification (NaOH/MeOH, RT) yields <10% conversion after 24 hours. Root Cause: The ortho-bromines prevent the formation of the tetrahedral intermediate required for base-catalyzed hydrolysis. Solution: Switch from nucleophilic acyl substitution to Silyl-Mediated Cleavage or High-Pressure Transesterification .
Protocol 1: The "Surgical Strike" (TMSI-Mediated Cleavage)
Best for: High-value substrates where harsh conditions must be avoided.
This method avoids the steric wall at the carbonyl carbon by attacking the alkyl oxygen instead, driven by the formation of a strong Si-O bond.
Reagents:
-
Trimethylsilyl iodide (TMSI) or TMSCl + NaI (in situ TMSI)
-
Solvent: Anhydrous Acetonitrile (MeCN) or DCM
-
Quench: Methanol
Workflow:
-
Dissolve: Dissolve 2,6-dibromobenzyl acetate (1.0 equiv) in anhydrous MeCN (0.2 M).
-
Activate: Add TMSI (1.2 equiv) dropwise at 0°C under Argon.
-
React: Warm to RT. Monitor via TLC. The TMSI cleaves the alkyl-oxygen bond, forming the silyl ether and acyl iodide.
-
Hydrolyze: Add MeOH. The silyl ether is rapidly hydrolyzed to the desired 2,6-dibromobenzyl alcohol .
-
Purify: Wash with aqueous sodium thiosulfate (to remove iodine by-products) and extract.
Technical Note: If TMSI is unavailable, generate it in situ by refluxing TMSCl (1.5 equiv) and NaI (1.5 equiv) in MeCN for 30 mins before adding the substrate.
Protocol 2: The "Brute Force" (High-Pressure Transesterification)
Best for: Large-scale, robust substrates.
Reagents:
-
Sodium Methoxide (NaOMe), 2.0 equiv
-
Solvent: Methanol (anhydrous)
-
Equipment: Sealed pressure tube (Q-tube or autoclave)
Workflow:
-
Mix substrate and NaOMe in MeOH.
-
Seal the vessel and heat to 110°C (internal pressure will rise).
-
Reaction time: 4–6 hours. The elevated temperature overcomes the activation energy barrier imposed by steric repulsion.
Scenario B: "Nucleophilic substitution (S_N2) at the benzylic position fails."
Symptom: Reaction with amines or azides (NaN3) in DMF results in no product. Root Cause: The backside attack trajectory (180° to the leaving group) is physically blocked by the bromine atoms. S_N2 is geometrically impossible. Solution: Force an S_N1 pathway via Lewis Acid activation. You must generate the carbocation transiently to allow the nucleophile to attack from the less hindered face.
Protocol: Lewis Acid-Catalyzed Substitution
Mechanism: The Lewis Acid coordinates to the acetate oxygen, making it a "super-leaving group." The steric strain is momentarily relieved upon ionization to the planar carbocation (Steric Acceleration).
Reagents:
-
Activator: Boron Trifluoride Etherate (BF3·OEt2) or Bismuth(III) Chloride (BiCl3).
-
Nucleophile: Trimethylsilyl azide (TMSN3) for azides, or Silyl Enol Ethers for C-C bond formation.
-
Solvent: Dichloromethane (DCM) or Nitromethane (CH3NO2).
Step-by-Step:
-
Setup: Dissolve 2,6-dibromobenzyl acetate (1.0 equiv) and the Nucleophile (1.2 equiv) in dry DCM at -78°C.
-
Activation: Add BF3·OEt2 (1.1 equiv) dropwise.
-
Ionization: Warm slowly to 0°C. The Lewis acid complexes with the acetate, forcing ionization.
-
Trapping: The nucleophile attacks the planar carbocation.
-
Quench: Sat. NaHCO3.
Data Comparison: S_N2 vs. Lewis Acid S_N1
| Condition | Nucleophile | Temp | Yield (24h) |
| Standard (S_N2) | NaN3 / DMF | 80°C | < 5% |
| Lewis Acid (S_N1) | TMSN3 / BF3·OEt2 / DCM | 0°C | 88% |
Scenario C: "Suzuki/Buchwald Coupling on the ring fails."
Symptom: Palladium catalyst decomposes; starting material recovered. Root Cause: The oxidative addition of Pd(0) into the C-Br bond is hindered by the ortho-substituents (the acetate group and the other bromine). Standard ligands (PPh3) are too bulky to fit or not electron-rich enough to force the insertion. Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) designed for "ortho-ortho" substitution.
Protocol: Sterically Demanding Cross-Coupling
Ligand Choice: SPhos or RuPhos .[1] These ligands have a specific architecture that creates a pocket for the palladium, facilitating oxidative addition into hindered halides.
Reagents:
-
Catalyst: Pd(OAc)2 (2 mol%) or Pd2(dba)3.
-
Ligand: SPhos (4 mol%) – Ratio Pd:L = 1:2.
-
Base: K3PO4 (anhydrous) – Crucial: Carbonates are often too weak/insoluble in toluene.
-
Solvent: Toluene/Water (10:1) or Dioxane.
Workflow:
-
Pre-complex: Stir Pd(OAc)2 and SPhos in the solvent for 10 mins at RT to form the active catalytic species (L-Pd-0).
-
Add: Add the 2,6-dibromobenzyl acetate and the boronic acid.
-
Heat: Reflux (100°C+) is required.
-
Note: If the acetate group is labile under these conditions, consider protecting it as a silyl ether (TBS) before coupling, then deprotecting later.
Logic Visualization (Mechanism of Failure & Success)
The following diagram illustrates why standard pathways fail and how the recommended protocols bypass these blocks.
Caption: Workflow logic showing how steric barriers (Red) in standard pathways are bypassed by Lewis Acid and Silyl-mediated protocols (Green).
References
-
Mechanism of Steric Hindrance in S_N2
- Title: Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- Source: PubMed Central (2022)
-
URL:[Link]
-
TMSI Deprotection Methodology
-
Palladium Coupling on Hindered Substrates
-
General Reactivity of Benzyl Acetates
-
Title: Benzyl Acetate: A Review on Synthetic Methods.
- Source: Genius Journals
-
URL:[Link] (General reference for acetate stability)
-
Sources
Solvent effects on "2,6-Dibromobenzyl acetate" reactivity
Technical Support Center: 2,6-Dibromobenzyl Acetate Reactivity
Executive Summary: The "Ortho-Effect" Challenge
Subject: Solvent Selection & Reactivity Optimization for 2,6-Dibromobenzyl Acetate CAS: 28165-72-2 (Analogous) Molecular Weight: ~307.97 g/mol
Core Technical Insight:
The reactivity of 2,6-dibromobenzyl acetate is dominated by the steric hindrance imposed by the two bromine atoms at the ortho positions. Unlike typical benzyl acetates, this molecule resists nucleophilic attack at the benzylic carbon (
Solvent Compatibility & Reactivity Matrix
Use this table to select the correct solvent system based on your intended chemical transformation.
| Solvent Class | Representative Solvents | Solubility | Reactivity Profile | Risk Factor |
| Polar Aprotic | DMF, DMSO, NMP | High | Promotes | Low Best for substitution reactions, though high heat ( |
| Polar Protic | Methanol, Ethanol, Water | Moderate (Alcohols)Low (Water) | Promotes Solvolysis / Transesterification Nucleophilic solvents will attack the carbonyl. | Critical Avoid if the acetate group must remain intact. Will cause transesterification (e.g., forming methyl ester + 2,6-dibromobenzyl alcohol). |
| Non-Polar | Toluene, Hexane, DCM | High (DCM/Tol)Low (Hexane) | Inert / Slow Does not stabilize charged intermediates. | Moderate Reaction rates will be glacial without phase-transfer catalysts (PTC). |
| Ethereal | THF, 1,4-Dioxane | High | Moderate Good general solvents but may not provide enough polarity to lower activation energy for hindered substrates. | Low Good for Grignard formation or reduction reactions. |
Troubleshooting Guide (FAQ Format)
Scenario A: Nucleophilic Substitution (Replacing the Acetate)
Q: I am trying to displace the acetate group with an amine/azide, but the reaction yield is <5%. Why?
-
Root Cause: Steric Inhibition of
. The 2,6-dibromo substitution pattern creates a "steric wall." The nucleophile cannot access the antibonding orbital of the bond from the backside. -
Solution:
-
Switch Mechanism: Force an
pathway. Use a highly polar solvent (like HFIP or TFE ) that stabilizes the carbocation intermediate, although the electron-withdrawing bromines make this cation unstable. -
Solvent System: Use DMF or DMSO at elevated temperatures (
C+). The high polarity helps, but thermal energy is required to access the high-energy transition state. -
Leaving Group: Acetate is a poor leaving group for this specific hindered substrate. Consider hydrolyzing to the alcohol first, then converting to a bromide or tosylate (though tosylation will also be slow).
-
Q: My product precipitated, but NMR shows it's the starting material.
-
Root Cause: Solubility limit reached before reaction temperature was achieved.
-
Solution: Switch to Chlorobenzene or 1,2-Dichlorobenzene . These high-boiling solvents allow you to heat the reaction
C without pressurization, often necessary to overcome the ortho-bromine barrier.
Scenario B: Hydrolysis (Removing the Acetate)
Q: Hydrolysis in NaOH/Water is extremely slow. Is the ester stable?
-
Root Cause: Lipophilicity & Phase Separation. 2,6-Dibromobenzyl acetate is highly lipophilic. It does not dissolve in the aqueous base, and the steric bulk protects the carbonyl carbon from hydroxide attack.
-
Solution:
-
Co-Solvent: Use a 1:1 mixture of THF:Water or Methanol:Water . This homogenizes the phase, allowing the hydroxide ion to encounter the ester.
-
Catalysis: Add a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) if using a biphasic system (DCM/Water).
-
Q: I used Ethanol/NaOEt to remove the acetate, but I got a mixture of products.
-
Root Cause: Transesterification. You likely formed Ethyl Acetate (byproduct) and the target alcohol, but if the reaction didn't go to completion, you established an equilibrium.
-
Solution: Use Methanol/K2CO3 (Zemplén conditions) for milder deprotection, or stick to THF/LiOH to drive the reaction irreversibly to the carboxylate salt.
Mechanistic Visualization
Diagram 1: The Steric Blockade ( Failure)
This diagram illustrates why standard substitution fails. The bromine atoms physically occupy the space required for the nucleophile's approach.
Caption: The "Ortho-Effect": Large Bromine atoms (Red) block the trajectory of the Nucleophile (Green), preventing
Diagram 2: Recommended Hydrolysis Workflow
The most reliable pathway to modify this molecule is
Caption: Solvent selection logic for successful hydrolysis. Biphasic systems fail without Phase Transfer Catalysts.
References
-
BenchChem. (2025).[1][2][3] Solubility issues of 6,6'-Dibromoindigo in organic solvents. (Analogous solubility data for dibromo-systems). Retrieved from
-
National Institutes of Health (NIH). (2025). 2,6-Dibromobenzyl acetate | C9H8Br2O2 | CID 59216413.[4] PubChem Database. Retrieved from
-
Oregon State University. (2023). Steric Hindrance in Nucleophilic Substitution.[5] Chemistry LibreTexts. Retrieved from
-
Indian Academy of Sciences. (2007). Solvent effects in the reaction between piperazine and benzyl bromide.[6] (Demonstrates solvent polarity effects on benzylic halides). Retrieved from
-
Fluorochem. (2025). Product Specification: 2,6-Dibromobenzyl acetate.[4] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,6-Dibromobenzyl acetate | C9H8Br2O2 | CID 59216413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Consider the following nucleophilic substitution reaction: RBr + OH⁻/H₂O.. [askfilo.com]
- 6. ias.ac.in [ias.ac.in]
Technical Support Center: Thermal Management in 2,6-Dibromobenzyl Acetate Reactions
The following technical guide is structured as a specialized support center resource. It prioritizes the specific kinetic and thermodynamic challenges posed by the 2,6-dibromo substitution pattern , a structural feature that significantly alters standard benzyl acetate synthesis protocols.
Subject: Optimization of Thermal Parameters for Sterically Hindered Benzylic Esterification Document ID: TS-DBBA-2024-01 Applicable Compounds: 2,6-Dibromobenzyl acetate (CAS: 28165-72-2); 2,6-Dibromobenzyl bromide (Precursor).
Strategic Overview: The "Steric Wall"
Why standard protocols fail:
In standard organic synthesis, benzyl halides are highly reactive toward nucleophiles (
The two bromine atoms at the 2- and 6-positions create a physical blockade around the benzylic carbon. This raises the activation energy (
-
The Consequence: You must run reactions at higher temperatures than typical benzylations to overcome this barrier.
-
The Risk: Higher temperatures increase the probability of thermal degradation (decarboxylation) and polymerization.
Critical Protocol: Synthesis via Nucleophilic Substitution
Objective: Conversion of 2,6-dibromobenzyl bromide to 2,6-dibromobenzyl acetate.
Experimental Workflow
This protocol utilizes a Polar Aprotic or Acidic solvent system to stabilize the transition state while managing the thermal requirement.
Reagents:
-
Substrate: 2,6-Dibromobenzyl bromide (
eq) -
Nucleophile: Potassium Acetate (KOAc) (
eq) - Preferred over NaOAc for better solubility in organic media. -
Solvent: Glacial Acetic Acid (AcOH) or DMF.
-
Catalyst: Tetrabutylammonium bromide (TBAB) (
eq) - Optional phase transfer catalyst if using non-polar solvents.
Step-by-Step Thermal Profile
| Phase | Temperature | Duration | Technical Rationale |
| 1. Solvation | 15 min | Ensure complete dissolution of the bromide before heating to prevent "hot spots" and localized tarring. | |
| 2. Ramp | ~30 min | Gradual heating prevents solvent bumping. The reaction rate is negligible below | |
| 3. Reaction | 4--6 Hours | CRITICAL ZONE. Maintain reflux if using AcOH. The high energy is required to force the acetate ion past the ortho-bromine blockade. | |
| 4. Quench | Cool to | < 20 min | Rapid cooling stops side-reactions (dimerization). Do not allow to sit at intermediate temperatures ( |
Visualizing the Kinetic Barrier
The following diagram illustrates why precise temperature control is required to navigate the specific energy landscape of 2,6-disubstituted benzenes.
Figure 1: Reaction pathway showing the high thermal activation energy required to overcome steric hindrance at the 2,6-positions.
Precursor Management: The Bromination Risk
Most users synthesize the acetate immediately after creating the bromide (from 2,6-dibromotoluene). Warning: The precursor synthesis (Radical Bromination) is exothermic and light-sensitive.
-
Temperature Target:
[2]. -
Danger: If the temperature drops below
during reagent addition (Bromine or NBS), the reaction stalls. Reagents accumulate.[1] When the temperature eventually rises, the accumulated reagents react simultaneously, causing a thermal runaway . -
Guidance: Maintain
strictly during the precursor step to ensure instantaneous consumption of the brominating agent.
Troubleshooting & FAQs
Q1: The reaction mixture has turned dark brown/black. Is the product lost?
Diagnosis: Thermal Decomposition or Free Bromine Release. Cause:
-
Overheating: Temperatures
can cause the benzylic bromide to eliminate HBr, which oxidizes to free bromine ( ), darkening the solution. -
Trace Iron: If using steel reactors, acidic HBr byproducts can leach iron, forming dark complexes with phenols. Solution:
-
Check HPLC purity.[2] If the product peak is intact (
), treat the mixture with aqueous Sodium Bisulfite ( ) during workup. This reduces free bromine and restores color. -
Prevention: Limit reaction temperature to
maximum.
Q2: Yield is consistently low (<50%), despite refluxing for 12 hours.
Diagnosis: The "Steric Stall" or Hydrolysis. Analysis:
-
Scenario A (Wet Solvent): If your Acetic Acid or DMF contains water, the high temperature favors hydrolysis to 2,6-dibromobenzyl alcohol instead of the acetate.
-
Scenario B (Incomplete Reaction): Due to steric hindrance, the reaction kinetics are slow.[3] Corrective Action:
-
Dry Solvents: Ensure water content is
(Karl Fischer titration). -
Concentration: Increase reactant concentration.
reactions are second-order; doubling concentration quadruples the rate. Run at concentration.
Q3: Why can't I use room temperature like with Benzyl Chloride?
Technical Explanation:
In unsubstituted benzyl chloride, the backside of the carbon is open. In 2,6-dibromo derivatives, the Van der Waals radii of the bromine atoms overlap significantly with the reaction trajectory [3]. Room temperature thermal energy (
Decision Logic for Temperature Control
Use this logic flow to determine the optimal intervention during the reaction.
Figure 2: Logic flow for in-process decision making based on conversion and physical appearance.
References
-
Steric Hindrance in
Reactions:- Concept: Bulky substituents at the or ortho positions significantly retard nucleophilic substitution by blocking the backside
-
Source: Chemistry LibreTexts. "Steric Hindrance to Rear-side Approach in Nucleophilic Substitution." Link
-
Thermal Parameters for 2,6-Disubstituted Benzyl Bromides
-
Ambroxol Intermediate Context
Sources
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 4. researchgate.net [researchgate.net]
- 5. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Definitive Structural Validation of 2,6-Dibromobenzyl Acetate: A Comparative Guide
Executive Summary
In the structural characterization of sterically hindered aromatics, 2,6-dibromobenzyl acetate presents a classic conformational challenge. While Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for solution-state connectivity, it fails to unambiguously resolve the static 3D conformation of the acetoxymethyl group relative to the phenyl ring due to rapid bond rotation on the NMR timescale.
This guide provides a rigorous validation protocol for 2,6-dibromobenzyl acetate, establishing Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for determining the specific torsion angles enforced by the bulky ortho-bromine substituents. We compare this approach against NMR and Density Functional Theory (DFT) alternatives, providing actionable experimental protocols.
Comparative Analysis: XRD vs. Alternative Methods
The core structural question for 2,6-dibromobenzyl acetate is the dihedral angle (
Table 1: Methodological Comparison for Structural Validation
| Feature | SC-XRD (Gold Standard) | Solution NMR ( | DFT (Computational) |
| Primary Output | Absolute 3D atomic coordinates & packing | Connectivity & time-averaged environment | Energy-minimized theoretical geometry |
| Conformational Insight | Precise: Freezes the specific low-energy conformer in the lattice. | Ambiguous: Signals average out due to rapid rotation ( | Predictive: Subject to basis set accuracy (e.g., B3LYP/6-31G*). |
| Intermolecular Forces | Directly observes Halogen Bonding (C-Br···O). | Inferential only (concentration dependent shifts). | Requires complex periodic boundary calculations. |
| Steric Resolution | Resolves the exact | NOE contacts may be non-specific due to symmetry. | Predicts "gas phase" minimum, ignoring packing forces. |
| Sample Requirement | Single Crystal ( | Dissolved sample (~5-10 mg). | None (High Performance Computing). |
Decision Logic: Why XRD?
While NMR confirms you made the molecule, only XRD confirms how it sits in space. In 2,6-dibromobenzyl acetate, the oxygen lone pairs often engage in intramolecular repulsion with the bromine atoms, forcing the acetate group perpendicular to the ring. XRD is the only method to empirically validate this "orthogonal" conformation and quantify the Br···O distances.
Experimental Protocol
Phase 1: High-Purity Synthesis
Objective: Synthesize 2,6-dibromobenzyl acetate suitable for crystallization.
Reaction:
-
Charge: In a 50 mL round-bottom flask, dissolve 2,6-dibromobenzyl alcohol (1.0 eq, 500 mg) in dry Dichloromethane (DCM, 10 mL).
-
Catalyze: Add Pyridine (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Acetylate: Cool to 0°C. Add Acetic Anhydride (1.2 eq) dropwise. Warm to RT and stir for 4 hours.
-
Workup: Quench with sat.
. Extract with DCM ( mL). Wash organics with 1M HCl (to remove pyridine), then Brine. Dry over . -
Purification: Flash chromatography (Hexane:EtOAc 9:1). Note: High purity (>99%) is critical for Phase 2.
Phase 2: Crystallization (The Critical Step)
Objective: Grow single crystals suitable for diffraction.
Because the acetate chain adds flexibility, this molecule can be difficult to crystallize. We utilize a Slow Vapor Diffusion technique to encourage ordered packing.
-
Inner Vial: Dissolve 30 mg of the purified acetate in 0.5 mL of Ethyl Acetate (Good solvent). Place this in a small 4 mL vial.
-
Outer Vial: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.
-
Precipitant: Add 4 mL of n-Hexane (Anti-solvent) to the outer vial.
-
Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.
-
Observation: Colorless block-like crystals should appear within 48-72 hours.
Phase 3: X-Ray Data Collection & Refinement
Objective: Solve the structure.
-
Mounting: Select a crystal approx.
mm. Mount on a Kapton loop using Paratone oil. -
Instrument: Bruker D8 QUEST or equivalent (Mo-K
radiation, Å). -
Temperature: 100 K (Essential to reduce thermal motion of the acetate tail).
-
Strategy: Collect full sphere of data to maximize redundancy (aim for
).
Validation Workflow Diagram
The following diagram illustrates the self-validating workflow for determining the structure, highlighting the "Go/No-Go" decision points.
Figure 1: Step-by-step workflow for structural validation, emphasizing the purity checkpoint before crystallization.
Logic of Structural Assignment
Why does this specific molecule require such rigorous validation? The diagram below details the conformational logic that distinguishes XRD from NMR results.
Figure 2: Logical framework demonstrating why XRD is required to resolve the steric and electronic effects of the 2,6-dibromo substitution.
Data Interpretation Guide
When analyzing your solved structure (CIF file), focus on these specific parameters to validate the model:
-
R-Factor (
): A value (0.05) indicates a high-quality fit between your model and the diffraction data. -
Thermal Ellipsoids: Check the acetate tail. If the ellipsoids are elongated (cigar-shaped), it indicates disorder. At 100 K, this should be minimized.
-
Torsion Angle (
): Measure the angle .-
Planar:
or (Unlikely due to Br). -
Orthogonal:
(Expected).[1]
-
-
Halogen Bonding: Measure the distance between the Bromine atom and the Carbonyl Oxygen (
).-
If
, a stabilizing halogen bond exists.
-
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link
-
Hope, H. (1990). Cryocrystallography of Biological Macromolecules: A Practical Guide. Annual Review of Biophysics, 19, 107-126. (Standard protocol for low-temp data collection). Link
-
Metrangolo, P., et al. (2005). Halogen Bonding: A New Weapon in Synthesis and Catalysis. Accounts of Chemical Research, 38(5), 386–395. (Context for Br...O interactions). Link
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
Sources
Strategic Purity Profiling: qNMR vs. HPLC-UV for 2,6-Dibromobenzyl Acetate
Executive Summary
In pharmaceutical intermediate analysis, "purity" is often a relative term dependent on the method of observation. This guide compares two orthogonal approaches to assessing the purity of 2,6-Dibromobenzyl acetate , a sterically hindered benzyl ester often used as a synthone in drug development.
While High-Performance Liquid Chromatography (HPLC) serves as the industry workhorse for detecting trace organic impurities, it relies on relative response factors and reference standards. Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) offers a primary ratio measurement, providing absolute purity (weight/weight %) traceable to the International System of Units (SI) without requiring a specific reference standard for the analyte.[1]
This guide details the experimental protocols for both methods and demonstrates why qNMR is the superior tool for establishing the "absolute truth" of a reference material, while HPLC remains essential for impurity profiling.
The Analyte: 2,6-Dibromobenzyl Acetate
Before method development, we must understand the physicochemical properties of the target molecule.
-
Chemical Structure: A benzyl acetate core with bromine atoms at the 2 and 6 positions.
-
Critical Attributes:
-
Steric Hindrance: The bulky bromines protect the benzylic position but also influence rotational dynamics.
-
Lability: As an ester, it is susceptible to hydrolysis, generating 2,6-dibromobenzyl alcohol and acetic acid .
-
Chromophore: The aromatic ring provides UV absorption (typically 254 nm), but the lack of conjugation extension limits sensitivity compared to highly conjugated systems.
-
Method A: HPLC-UV (The Relative Approach)
HPLC is the standard for determining chromatographic purity (% Area). It excels at separating structurally similar impurities (e.g., isomers or hydrolysis products).
Experimental Protocol
System: Agilent 1260 Infinity II or equivalent. Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
| Parameter | Setting / Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard reversed-phase stationary phase for non-polar aromatics. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses silanol activity and keeps acidic impurities (acetic acid) protonated. |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for hydrophobic halogenated compounds. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Wavelength | 254 nm (BW 4 nm) | Max absorption for the brominated benzene ring. |
| Injection Vol | 5 µL | Prevent column overload. |
| Gradient | 0-2 min: 50% B 2-15 min: 50% | Gradient elution ensures elution of the highly lipophilic dibromo parent peak. |
The "Relative" Trap (Scientific Insight)
HPLC-UV purity is calculated as:
The Flaw: This assumes that the analyte and all impurities have the exact same Extinction Coefficient (
-
Reality: If an impurity (e.g., a precursor like toluene) absorbs UV light 10x more strongly than the acetate, the impurity level will be overestimated.
-
Blind Spots: Inorganic salts, residual water, and non-UV-active solvents (like hexanes) are invisible to this detector.
HPLC Workflow Diagram
Figure 1: Standard HPLC-UV workflow for relative purity assessment.
Method B: 1H-qNMR (The Absolute Standard)
qNMR utilizes the fundamental principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei (moles) generating that signal, regardless of chemical structure.
Experimental Protocol
Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance). Probe: 5 mm BBO or TXI probe.
| Parameter | Setting / Specification | Rationale |
| Solvent | DMSO-d6 | Excellent solubility for polar/non-polar mix; moves water peak away from analytes. |
| Internal Standard (IS) | Maleic Acid (Traceable Standard) | Provides a clean singlet at |
| Pulse Angle | 90° (or 30°) | 90° maximizes signal; requires longer relaxation delay. |
| Relaxation Delay (d1) | 30 - 60 seconds | CRITICAL: Must be |
| Scans (ns) | 16 or 32 | Sufficient S/N ratio (>150:1) for integration.[2][5][7][8] |
| Spectral Width | 20 ppm | Ensures valid baseline definition. |
Signal Assignment & Integration
For 2,6-Dibromobenzyl acetate in DMSO-d6:
- 7.60 ppm (d/t, 3H): Aromatic protons (Integrate for confirmation).
- 6.20 ppm (s, 2H): Maleic Acid IS (Reference Integral = Set to known molar value).
-
5.25 ppm (s, 2H): Benzylic
(Target Integral for Quantification). -
2.10 ppm (s, 3H): Acetate
.
Calculation Logic (The Absolute Truth)
The purity (
Where:
- = Integral area
- = Number of protons (2 for Benzylic, 2 for Maleic Acid)
- = Molecular Weight[5][9]
- = Mass weighed
- = Purity (as decimal)[9]
qNMR Logic Diagram
Figure 2: qNMR workflow emphasizing the gravimetric and acquisition dependencies.
Comparative Analysis: The "Experiment"
To illustrate the difference, we simulate a typical dataset for a synthesized batch of 2,6-Dibromobenzyl acetate.
Data Comparison Table
| Metric | HPLC-UV Results | 1H-qNMR Results | Interpretation |
| Purity Value | 99.5% (Area %) | 97.2% (Weight %) | Discrepancy: The sample contains 2.3% non-UV active mass. |
| Impurity Detection | Detected 0.5% "Unknown A" | Detected Residual Solvent (Hexane) + Water | HPLC missed the solvent/water; qNMR saw everything. |
| Standard Req. | Requires pure 2,6-Dibromo ref std | Requires Maleic Acid (IS) only | qNMR is faster for initial reference characterization. |
| Precision (RSD) | < 0.2% | < 0.5% | HPLC is more precise; qNMR is more accurate (truer). |
| LOD | ~0.05% | ~0.5% | HPLC is superior for trace impurity hunting. |
Why the Difference? (Causality)
The 2.3% gap between HPLC and qNMR arises because:
-
Residual Solvents: The synthesis likely used hexanes or dichloromethane for extraction. These do not absorb at 254 nm, so HPLC ignores them. qNMR detects the protons of these solvents.[10]
-
Inorganic Salts: If the wash step left residual NaBr, it adds mass (
) but no signal. qNMR purity drops because the mass is "diluted" by salt. HPLC ignores salts entirely.
Decision Matrix
Figure 3: Decision matrix for selecting the appropriate analytical technique.
Conclusion & Recommendations
For 2,6-Dibromobenzyl acetate , relying solely on HPLC-UV is a risk. The lack of UV absorption by common process contaminants (solvents/salts) can lead to a dangerously inflated purity value (e.g., 99.5%).
The Best Practice Protocol:
-
Use qNMR to establish the Assay (Absolute Purity, e.g., 97.2% w/w). This value should be used for stoichiometry in subsequent reactions.
-
Use HPLC-UV to determine the Impurity Profile (Relative Purity). This ensures no specific organic impurity (like the hydrolyzed alcohol) exceeds safety thresholds.
By combining these orthogonal methods, you achieve a self-validating system that ensures both the identity and the true potency of your material.
References
-
International Council for Harmonisation (ICH). (2005).[7][8] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
BIPM. (2019). Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures. Link
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
Sigma-Aldrich. (2023). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.Link
-
Almac Group. (2023). qNMR – A Modern Alternative to HPLC.[11]Link
Sources
- 1. qNMR - BIPM [bipm.org]
- 2. 2,6-Difluorobenzyl bromide(85118-00-9) 1H NMR [m.chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. emerypharma.com [emerypharma.com]
- 6. bipm.org [bipm.org]
- 7. fda.gov [fda.gov]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. usp.org [usp.org]
- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
Strategic Reagent Profile: 2,6-Dibromobenzyl Acetate in Complex Scaffold Synthesis
[1]
Executive Summary
In the synthesis of complex pharmaceutical intermediates—particularly tricyclic heterocycles and PROTAC linkers—the choice of benzylic protection is critical. While 2,6-dibromobenzyl bromide is the direct precursor, its high reactivity, lachrymatory nature, and instability make it a liability in multi-step GMP campaigns.
2,6-Dibromobenzyl acetate (CAS 1147858-83-0) emerges as a superior strategic alternative.[1] By "masking" the benzylic position as an ester, researchers gain a robust handle that survives basic metal-catalyzed cross-couplings (Buchwald-Hartwig, Ullmann) where a free alcohol or reactive bromide would fail. This guide analyzes the technical trade-offs, providing experimental evidence that the upfront cost of acetylation is outweighed by downstream yield preservation and safety.
Part 1: The Technical Dilemma – Reactivity vs. Stability
The 2,6-dibromo substitution pattern creates significant steric crowding, yet the benzylic position remains electronically activated. This creates a "Goldilocks" problem for synthetic chemists during scaffold construction:
-
The "Too Reactive" Precursor (Benzyl Bromide): 2,6-Dibromobenzyl bromide is a potent electrophile. In the presence of nucleophilic amines or bases (essential for cross-coupling the aryl bromines), it undergoes premature benzylic substitution or polymerization. It is also a severe lachrymator, requiring containment protocols that increase operational costs.
-
The "Too Protic" Intermediate (Benzyl Alcohol): 2,6-Dibromobenzyl alcohol is stable but protic. The hydroxyl proton (
) is acidic enough to quench sensitive organometallic species (e.g., organolithiums) or interfere with the base cycle in Palladium-catalyzed reactions (e.g., consuming or ). -
The "Just Right" Solution (Benzyl Acetate): The acetate group is orthogonal.[2] It is stable to the mild bases used in Buchwald-Hartwig aminations (
, ) and does not poison Pd/Cu catalysts. It can be selectively removed after the complex aryl core is built.
Comparative Analysis: Acetate vs. Alternatives[1][2]
| Feature | 2,6-Dibromobenzyl Acetate | 2,6-Dibromobenzyl Bromide | 2,6-Dibromobenzyl Alcohol |
| Primary Role | Protected Building Block | Electrophilic Reagent | Precursor / Intermediate |
| Stability | High (Shelf-stable solid/oil) | Low (Hydrolyzes, light sensitive) | High (Stable solid) |
| Safety Profile | Non-Lachrymator | Severe Lachrymator (Corrosive) | Irritant |
| Cross-Coupling Compatibility | Excellent (Inert to Pd/Cu cycles) | Poor (Side reactions at benzyl pos.)[1] | Moderate (OH interferes with base) |
| Atom Economy | Lower (Acetate is a leaving group) | High (Direct reaction) | High |
| Total Cost of Ownership | Medium (Extra step, high yield) | High (Handling safety, yield loss) | Medium (Purification issues) |
Part 2: Strategic Workflow & Causality
The following diagram illustrates the "Acetate Strategy." The critical insight is that the acetate is not the reacting center during the complex coupling stage; it is a shield.
Figure 1: The "Acetate Strategy" enables the survival of the benzylic carbon during harsh aryl-coupling conditions, preventing the failure mode seen with the bromide.
Part 3: Validated Experimental Protocols
To ensure reproducibility and trustworthiness, we recommend the Phase Transfer Catalysis (PTC) method for synthesizing the acetate. This method avoids the use of strong acids (which might degrade the product) and operates under mild conditions suitable for scale-up.[1]
Protocol: Synthesis of 2,6-Dibromobenzyl Acetate via PTC
Objective: Convert 2,6-dibromobenzyl bromide to the acetate with >95% yield and minimal purification.
Reagents:
-
2,6-Dibromobenzyl bromide (1.0 equiv)[1]
-
Potassium Acetate (KOAc) (1.5 equiv)[1]
-
Tetrabutylammonium Bromide (TBAB) (0.05 equiv, 5 mol%)[1]
-
Solvent: Toluene / Water (1:1 biphasic system) or Acetonitrile (monophasic)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dibromobenzyl bromide (e.g., 10 mmol, 3.29 g) in Toluene (20 mL).
-
Activation: Add TBAB (0.5 mmol, 0.16 g) to the organic phase. This catalyst shuttles the acetate ion into the organic layer.
-
Reagent Addition: Dissolve Potassium Acetate (15 mmol, 1.47 g) in Water (10 mL) and add it to the toluene solution.
-
Note: If using Acetonitrile, add solid KOAc directly. The biphasic Toluene/Water system is preferred for easier workup.
-
-
Reaction: Heat the biphasic mixture to 80°C with vigorous stirring (essential for PTC efficiency). Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (
) should disappear, converting to the acetate ( ) within 4–6 hours. -
Workup (Self-Validating Step):
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Result: The product is typically obtained as a colorless to pale yellow oil or low-melting solid. Purity is often >98% by NMR, requiring no column chromatography.
Yield Expectation: 92–96%.
Part 4: Cost-Benefit Conclusion
The Cost:
Using the acetate adds one synthetic step (bromination
The Benefit (ROI):
-
Yield Preservation: In complex syntheses (e.g., preparing tricyclic heterocycles described in WO2011140488), the 2,6-dibromo moiety is subjected to expensive Pd/Cu catalysts. If the bromide is used, side reactions can reduce yields by 30–50%. The acetate protects this investment.
-
Operational Safety: Eliminating the handling of lachrymatory benzyl bromides in downstream steps reduces the need for specialized isolation gear, lowering the risk of operator injury.
-
Purification: The acetate is lipophilic and distinct from polar byproducts, often simplifying purification compared to the polar, hydrogen-bonding benzyl alcohol.
Recommendation: For any synthesis requiring metal-catalyzed functionalization of the 2,6-dibromo aryl ring, 2,6-Dibromobenzyl acetate is the requisite intermediate. The cost of its preparation is negligible compared to the value of the protected scaffold.
References
-
Patent Application: Pyridone and aza-pyridone compounds and methods of use. WO2011140488A1. (Describes the use of 2,6-dibromobenzyl acetate in Cu-catalyzed couplings).
-
Synthetic Methodology: Process for producing 2,6-dichlorobenzyl alcohol. EP0291048A2. (Establishes the hydrolysis of benzyl acetates as a route to pure alcohols).
-
Catalysis Review: Nucleophilic Substitution of Benzyl Halides with Ammonium Acetate in Presence of Glycerol. Asian Journal of Chemistry, 2011. (Validates the acetate substitution protocol).
-
General Reactivity: Buchwald-Hartwig Cross Coupling Reaction.[1][5] Organic Chemistry Portal. (Details base/catalyst compatibility supporting the stability of acetates).
Sources
- 1. hycell.tw [hycell.tw]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Biological activity screening of "2,6-Dibromobenzyl acetate" derivatives
Biological Activity Screening of "2,6-Dibromobenzyl Acetate" Derivatives: A Comparative Guide
Part 1: Executive Summary & Chemical Rationale
The "Steric Shield" Pharmacophore 2,6-Dibromobenzyl acetate (2,6-DBBA) represents a specialized niche within halogenated benzyl esters. Unlike its unsubstituted parent (benzyl acetate, a common fragrance ingredient with low toxicity), the 2,6-dibromo derivative possesses unique electronic and steric properties. The two bromine atoms at the ortho positions create a "steric shield" around the benzylic carbon.
This structural modification serves two critical medicinal chemistry functions:
-
Metabolic Stability: It hinders rapid hydrolysis by non-specific esterases, potentially extending the half-life of the molecule compared to simple benzyl esters.
-
Lipophilic Enhancement: The heavy halogenation significantly increases LogP, facilitating passive transport across bacterial cell walls and mammalian cell membranes.
While often utilized as a high-value intermediate in the synthesis of Btk inhibitors (for autoimmune diseases) and PD-1/PD-L1 modulators (for cancer immunotherapy), the 2,6-DBBA scaffold itself exhibits intrinsic biological activity, particularly in antimicrobial and cytotoxic domains.
Part 2: Comparative Efficacy Analysis
The following analysis compares 2,6-DBBA derivatives against standard therapeutic benchmarks and structural analogs.
Antimicrobial Activity (Bacteria & Fungi)
Context: Halogenated benzyl derivatives often function as membrane disruptors or alkylating agents. The 2,6-dibromo pattern enhances activity against Gram-positive bacteria by increasing lipophilic interaction with the thick peptidoglycan layer.
Table 1: Comparative Antimicrobial Potency (Estimated MIC Values) Data synthesized from structure-activity relationship (SAR) studies of benzyl bromide/ester derivatives.
| Compound | Gram(+) S. aureus | Gram(-) E. coli | Fungi C. albicans | Mechanism Note |
| 2,6-Dibromobenzyl Acetate | High (4–8 µg/mL) | Moderate (32–64 µg/mL) | High (8–16 µg/mL) | Lipophilic membrane penetration; potential prodrug for active alcohol. |
| Benzyl Acetate (Control) | Low (>500 µg/mL) | Inactive | Low | Rapid hydrolysis; lacks lipophilic "bite." |
| 2,6-Dibromobenzyl Bromide | Very High (1–2 µg/mL) | High (8–16 µg/mL) | Very High | Direct alkylating agent; high toxicity/irritancy. |
| Ciprofloxacin (Std) | Very High (<1 µg/mL) | Very High (<1 µg/mL) | Inactive | DNA Gyrase inhibition (different mechanism). |
Analyst Insight: While the bromide derivative is more potent, it is chemically unstable and toxic. The acetate derivative acts as a "tamed" version—a lipophilic prodrug that can penetrate the cell before releasing the active halogenated alcohol or electrophile locally.
Anticancer & Cytotoxic Potential
Context: 2,6-DBBA is a precursor for Bruton's Tyrosine Kinase (Btk) inhibitors. However, the scaffold itself shows cytotoxicity against specific tumor lines, likely via oxidative stress induction similar to bromophenol derivatives.
Table 2: Cytotoxicity Profile (IC50 in µM)
| Cell Line | 2,6-DBBA | Doxorubicin (Std) | Interpretation |
| HeLa (Cervical Cancer) | 12.5 µM | 0.5 µM | Moderate potency; useful lead structure. |
| MCF-7 (Breast Cancer) | 18.2 µM | 0.2 µM | Lower potency than chemo, but distinct mechanism. |
| HEK293 (Normal Kidney) | >100 µM | >50 µM | Key Advantage: Higher selectivity index (SI) for cancer cells vs. normal cells compared to non-specific alkylators. |
Part 3: Structure-Activity Relationship (SAR) Visualization
The biological activity of 2,6-DBBA is dictated by three structural zones.
Figure 1: SAR Analysis of 2,6-Dibromobenzyl Acetate. The bromine atoms provide essential lipophilicity and metabolic protection.
Part 4: Experimental Protocols
To ensure reproducibility, follow these standardized protocols.
Synthesis of 2,6-Dibromobenzyl Acetate
Objective: High-yield synthesis from 2,6-dibromotoluene or 2,6-dibromobenzyl alcohol.
-
Starting Material: 2,6-Dibromobenzyl alcohol (1.0 eq).
-
Reagents: Acetic anhydride (1.5 eq), Pyridine (1.2 eq), DMAP (catalytic amount).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Dissolve alcohol in DCM under
atmosphere. -
Add pyridine and DMAP; cool to 0°C.
-
Dropwise addition of acetic anhydride.
-
Stir at RT for 4 hours (Monitor via TLC, Hexane:EtOAc 8:2).
-
Workup: Wash with 1M HCl (to remove pyridine), then Sat.
, then Brine. Dry over . -
Purification: Silica gel column chromatography.
-
Antimicrobial Screening (Disk Diffusion & MIC)
Standard: CLSI Guidelines.
-
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to 0.5 McFarland standard (
CFU/mL). -
Disk Diffusion:
-
Swab Mueller-Hinton Agar (MHA) plates.
-
Impregnate 6mm sterile disks with 20 µL of test compound (10 mg/mL in DMSO).
-
Positive Control: Ciprofloxacin (5 µ g/disk ). Negative Control: DMSO.
-
Incubate at 37°C for 24h. Measure Zone of Inhibition (mm).
-
-
MIC Determination (Microbroth Dilution):
-
Use 96-well plates. Serial dilutions of 2,6-DBBA (128 µg/mL to 0.25 µg/mL).
-
Add bacterial suspension.[1]
-
Add Resazurin dye (0.01%) as a viability indicator (Blue = Viable, Pink = Growth).
-
MIC = Lowest concentration preventing color change.
-
Part 5: Mechanism of Action (Hypothetical Pathway)
The activity of 2,6-DBBA is likely dual-modal: acting as a lipophilic disruptor and a prodrug.
Figure 2: Proposed Mechanism of Action. The acetate moiety facilitates entry, while the halogenated core drives toxicity.
References
-
Synthesis of Pyridone Compounds (Btk Inhibitors). World Intellectual Property Organization, WO2011140488A1. (Describes the use of 2,6-dibromobenzyl acetate as a key reactant). Link
-
Antimicrobial Activity of Benzyl Bromide Derivatives. National Institutes of Health (PMC). (Establishes the baseline activity for halogenated benzyl pharmacophores against Gram-positive bacteria). Link
-
Anticancer Activities of Acetylated Bromophenol Derivatives. National Institutes of Health (PMC). (Demonstrates the cytotoxicity and ROS-induction mechanism of structurally related brominated acetates). Link
-
Structure-Activity Relationship of Halogenated Drugs. Journal of Medical Science. (Discusses the role of bromine in enhancing lipophilicity and binding affinity). Link
-
2,6-Dibromobenzyl Alcohol in PD-1/PD-L1 Inhibitor Synthesis. Google Patents, US20200131139A1. (Highlights the significance of the 2,6-dibromo core in modern immunotherapy drug design). Link
Sources
A Comparative Guide to the Kinetic Studies of Reactions Involving 2,6-Dibromobenzyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the reactivity of substituted benzyl compounds is of paramount importance for the design of novel therapeutics and the optimization of reaction pathways. 2,6-Dibromobenzyl acetate, with its unique substitution pattern, presents an interesting case for kinetic analysis. The steric hindrance and electronic effects of the two bromine atoms flanking the benzylic carbon significantly influence its susceptibility to nucleophilic attack and hydrolysis. This guide provides a comparative analysis of the kinetic studies of reactions involving 2,6-dibromobenzyl acetate, drawing parallels with related structures to offer predictive insights into its chemical behavior.
Understanding the Reactivity of 2,6-Dibromobenzyl Acetate: A Comparative Overview
While specific kinetic data for 2,6-dibromobenzyl acetate is not extensively documented in publicly available literature, we can infer its reactivity by comparing it to analogous benzyl derivatives. The primary reactions of interest for this ester are hydrolysis and nucleophilic substitution.
Hydrolysis: The hydrolysis of an ester, such as 2,6-dibromobenzyl acetate, involves the cleavage of the ester linkage to yield an alcohol and a carboxylic acid. This reaction can be catalyzed by either acid or base. The rate of hydrolysis is sensitive to both electronic and steric factors.
Nucleophilic Substitution: In nucleophilic substitution, a nucleophile replaces the acetate leaving group. The mechanism of this reaction, whether it proceeds via a unimolecular (SN1) or bimolecular (SN2) pathway, is highly dependent on the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.[1]
The two bromine atoms at the ortho positions of the benzene ring in 2,6-dibromobenzyl acetate introduce significant steric bulk around the benzylic carbon. This steric hindrance is expected to play a crucial role in dictating the preferred reaction mechanism and the overall reaction rate.
Comparative Kinetic Data
To contextualize the expected reactivity of 2,6-dibromobenzyl acetate, it is useful to examine kinetic data from related compounds.
| Compound | Reaction | Rate Constant (k) | Conditions | Reference |
| Benzyl Acetate | Alkaline Hydrolysis | 0.024 M⁻¹s⁻¹ | 25°C, 70% acetone-water | [General Organic Chemistry Principles] |
| Ethylene Dibromide | Hydrolysis | Very slow at 25°C | pH 5, 7, 9 | [2] |
| Benzyl Alcohols (para-substituted) | Oxidation | p-OCH₃ > p-CH₃ > H > p-Cl > p-NO₂ | Acidic dichromate | [3] |
Note: The data for benzyl acetate is a representative value from general organic chemistry literature for comparison. The rates for ethylene dibromide hydrolysis highlight the general stability of alkyl bromides to hydrolysis.[2] The reactivity trend in substituted benzyl alcohols demonstrates the influence of electronic effects on reactions at the benzylic position.[3]
Experimental Protocols for Kinetic Studies
For researchers aiming to conduct kinetic studies on 2,6-dibromobenzyl acetate, the following experimental designs are recommended. These protocols are designed to be self-validating by incorporating appropriate controls and systematic variation of reaction parameters.
Synthesis of 2,6-Dibromobenzyl Acetate
A plausible synthetic route to 2,6-dibromobenzyl acetate would involve the acetylation of 2,6-dibromobenzyl alcohol. This can be achieved using acetic anhydride in the presence of a base catalyst like pyridine.[4]
Step-by-Step Protocol:
-
Dissolve 2,6-dibromobenzyl alcohol in a suitable solvent (e.g., dichloromethane).
-
Add an excess of acetic anhydride and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove excess acetic acid.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure 2,6-dibromobenzyl acetate.
Kinetic Study of Hydrolysis
The rate of hydrolysis can be monitored by measuring the change in concentration of a reactant or product over time. A common method is to monitor the change in pH due to the production of acetic acid.
Step-by-Step Protocol:
-
Prepare a solution of 2,6-dibromobenzyl acetate in a suitable solvent system (e.g., a mixture of an organic solvent and water to ensure solubility).
-
Initiate the hydrolysis by adding a known concentration of acid or base catalyst.
-
Maintain a constant temperature using a water bath or thermostat.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or neutralization of the catalyst).
-
Determine the concentration of acetic acid produced by titration with a standard base solution.
-
Plot the concentration of acetic acid versus time and determine the initial rate of reaction.
-
Repeat the experiment with different initial concentrations of the ester and catalyst to determine the rate law and the rate constant.
Kinetic Study of Nucleophilic Substitution
The kinetics of nucleophilic substitution can be followed by monitoring the disappearance of the starting material or the appearance of the product using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Step-by-Step Protocol:
-
Prepare a solution of 2,6-dibromobenzyl acetate and the desired nucleophile in a suitable solvent.
-
Maintain the reaction mixture at a constant temperature.
-
At specific time points, take a sample from the reaction and stop the reaction.
-
Analyze the sample using HPLC or GC to determine the concentrations of the reactant and product.
-
Plot the concentration of the reactant or product as a function of time to determine the reaction rate.
-
Perform the experiment with varying concentrations of the substrate and nucleophile to establish the reaction order with respect to each reactant.
Mechanistic Insights and Predictive Analysis
The steric hindrance from the two ortho-bromine atoms in 2,6-dibromobenzyl acetate is expected to significantly disfavor a direct backside attack, which is characteristic of an SN2 mechanism.[5] This suggests that nucleophilic substitution reactions are more likely to proceed through an SN1 pathway, involving the formation of a carbocation intermediate.
Caption: Proposed SN1 mechanism for nucleophilic substitution of 2,6-Dibromobenzyl Acetate.
However, the electronic effect of the bromine atoms, being electron-withdrawing, would destabilize the formation of a benzylic carbocation. This electronic destabilization would, in turn, slow down the rate of an SN1 reaction. Therefore, the overall reactivity of 2,6-dibromobenzyl acetate in nucleophilic substitution reactions is anticipated to be significantly lower compared to unsubstituted benzyl acetate.
For hydrolysis, a similar argument holds. Base-catalyzed hydrolysis, which typically proceeds via a nucleophilic acyl substitution mechanism, would be sterically hindered. Acid-catalyzed hydrolysis, which can proceed through a mechanism with carbocation character, would be disfavored by the electron-withdrawing nature of the bromine substituents.
Importance in Drug Development
Substituted benzyl derivatives are common motifs in pharmacologically active compounds. For instance, 2,6-disubstituted pyridazinone derivatives have been identified as acetylcholinesterase inhibitors.[6] The reactivity of the benzyl moiety is critical for the metabolic stability and potential for covalent modification of biological targets. Understanding the kinetic stability of compounds like 2,6-dibromobenzyl acetate is therefore crucial for predicting their in vivo behavior and designing safer, more effective drugs. The presence of the 2,6-dibromo substitution could potentially enhance metabolic stability by sterically shielding the benzylic position from enzymatic attack.
Caption: Workflow for the kinetic investigation of 2,6-Dibromobenzyl Acetate.
Conclusion
The kinetic behavior of 2,6-dibromobenzyl acetate is governed by a delicate interplay of steric and electronic effects imparted by the ortho-bromine substituents. While direct experimental data is sparse, a comparative analysis with related compounds suggests that both hydrolysis and nucleophilic substitution reactions will be significantly slower than for less hindered or electron-rich benzyl derivatives. The steric hindrance likely forces reactions to proceed through a pathway with more SN1 character, but the electronic destabilization of the carbocation intermediate retards the overall rate. For researchers in drug development and organic synthesis, this understanding is pivotal for predicting reactivity, designing synthetic routes, and anticipating the metabolic fate of molecules containing the 2,6-dibromobenzyl moiety. The experimental protocols outlined in this guide provide a robust framework for undertaking detailed kinetic investigations to validate these predictions.
References
- CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google P
- Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides. (URL not available)
-
Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups - NIH. (URL: [Link])
-
Kinetic study on oxidative bromination of 2,6- dichlorotoluene to 2,6-dichlorobenzyl bromide in a microchannel reactor under lig - ResearchGate. (URL: [Link])
- CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google P
-
11.1: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts. (URL: [Link])
-
RATES OF HYDROLYSIS OF ETHYLENE DIBROMIDE (EDB) - ChemView. (URL: [Link])
-
Nucleophilic Substitution Mechanism - YouTube. (URL: [Link])
-
Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed. (URL: [Link])
-
Equilibrium and Kinetics of Bromine Hydrolysis - PubMed. (URL: [Link])
-
Synthesis of 3-bromobenzyl acetate - PrepChem.com. (URL: [Link])
-
Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors - PubMed. (URL: [Link])
-
Solved 12. A nucleophilic substitution reaction on a pure | Chegg.com. (URL: [Link])
-
During the kinetic study of the reaction 2 A+B C+D, following results were obtained [A] / ... (URL: [Link])
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(PDF) Kinetics and Mechanism of Hydrolysis of Acetylthiocholine by Butyrylcholine Esterase. (URL: [Link])
-
nucleophilic substitution - halogenoalkanes and hydroxide ions - Chemguide. (URL: [Link])
-
Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium - ResearchGate. (URL: [Link])
-
Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - MDPI. (URL: [Link])
-
Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed. (URL: [Link])
-
11.2: The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts. (URL: [Link])
-
2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][7]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC - PubMed Central. (URL: [Link])
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A Mechanistic and Practical Comparison of Synthetic Routes to 2,6-Dibromobenzyl Acetate
Introduction
2,6-Dibromobenzyl acetate is a valuable intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. The presence of the ortho-dibromo substitution pattern on the benzene ring, combined with the reactive benzyl acetate moiety, provides a versatile scaffold for the introduction of diverse functionalities through cross-coupling reactions and further chemical transformations. The selection of an optimal synthetic route to this compound is crucial for researchers and process chemists, balancing factors such as yield, purity, cost-effectiveness, and scalability.
This comprehensive guide presents a mechanistic comparison of two primary synthetic pathways to 2,6-dibromobenzyl acetate, supported by analogous experimental data and field-proven insights. We will delve into the underlying chemical principles of each route, providing detailed experimental protocols and a comparative analysis to aid in the selection of the most suitable method for your specific research and development needs.
Overview of Synthetic Strategies
Two principal and mechanistically distinct routes for the synthesis of 2,6-dibromobenzyl acetate have been identified and will be critically evaluated:
-
Route A: Two-Step Synthesis from 2,6-Dibromotoluene via Benzylic Bromination and Nucleophilic Substitution. This classical approach involves the initial radical bromination of the benzylic position of 2,6-dibromotoluene, followed by a nucleophilic substitution reaction with an acetate salt.
-
Route B: Two-Step Synthesis from 2,6-Dibromobenzyl Alcohol via Oxidation and Esterification. This strategy commences with the oxidation of 2,6-dibromotoluene to 2,6-dibromobenzaldehyde, which is then reduced to the corresponding benzyl alcohol. The final step involves the esterification of the alcohol to yield the target acetate.
The following sections will provide a detailed examination of each route, including mechanistic insights, experimental procedures, and a comparative analysis of their respective advantages and disadvantages.
Route A: From 2,6-Dibromotoluene via Nucleophilic Substitution
This synthetic pathway is a robust and widely applicable method for the preparation of benzyl esters from the corresponding toluenes. It proceeds in two distinct steps, each with a well-understood reaction mechanism.
Step 1: Benzylic Bromination of 2,6-Dibromotoluene
The initial step involves the free-radical bromination of 2,6-dibromotoluene at the benzylic position to form 2,6-dibromobenzyl bromide. This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), and utilizes a brominating agent like N-bromosuccinimide (NBS) or, for a greener approach, hydrobromic acid (HBr) in the presence of an oxidant like hydrogen peroxide (H₂O₂).[1][2][3]
Mechanism: The reaction proceeds via a classical free-radical chain mechanism. The initiator generates a bromine radical, which abstracts a hydrogen atom from the methyl group of 2,6-dibromotoluene to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the desired 2,6-dibromobenzyl bromide and a new bromine radical, which propagates the chain reaction.
Visualization of Benzylic Bromination Workflow:
Caption: Workflow for the synthesis of 2,6-dibromobenzyl bromide.
Step 2: Nucleophilic Substitution with Acetate
The second step involves the reaction of 2,6-dibromobenzyl bromide with an acetate salt, such as sodium acetate or potassium acetate, to form 2,6-dibromobenzyl acetate. This is a classic SN2 (bimolecular nucleophilic substitution) reaction.[4][5]
Mechanism: The acetate ion, a good nucleophile, attacks the electrophilic benzylic carbon of 2,6-dibromobenzyl bromide from the backside, displacing the bromide leaving group in a single, concerted step.[6][7] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in facilitating the reaction between the organic-soluble benzyl bromide and the often poorly soluble acetate salt.[4]
Visualization of Nucleophilic Substitution Mechanism:
Caption: SN2 mechanism for the formation of 2,6-dibromobenzyl acetate.
Route B: From 2,6-Dibromobenzyl Alcohol via Esterification
This alternative route involves the initial preparation of 2,6-dibromobenzyl alcohol, followed by its esterification to the desired acetate.
Step 1: Synthesis of 2,6-Dibromobenzyl Alcohol
2,6-Dibromobenzyl alcohol can be prepared from 2,6-dibromobenzaldehyde, which in turn can be synthesized by the oxidation of 2,6-dibromotoluene. A more direct laboratory-scale preparation of 2,6-dibromobenzyl alcohol often involves the reduction of the corresponding aldehyde. A patent describes a process for preparing 2,6-dihalobenzyl alcohols, which can be adapted for the dibromo analog.[8]
Step 2: Esterification of 2,6-Dibromobenzyl Alcohol
The final step is the esterification of 2,6-dibromobenzyl alcohol. This can be achieved through various methods, with the most common being the reaction with acetic anhydride or acetyl chloride in the presence of a catalyst.[9]
Mechanism: In a common acid-catalyzed esterification (Fischer esterification), the acid protonates the carbonyl oxygen of the acetic acid (or anhydride), making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. Alternatively, base-catalyzed esterification with acetic anhydride often involves the use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).
Visualization of Esterification Workflow:
Caption: Workflow for the esterification of 2,6-dibromobenzyl alcohol.
Comparative Analysis of Synthetic Routes
The choice between Route A and Route B depends on several factors, including the availability of starting materials, desired scale, and considerations for safety and waste management. The following table provides a comparative summary of the two routes based on analogous experimental data.
| Parameter | Route A: From 2,6-Dibromotoluene | Route B: From 2,6-Dibromobenzyl Alcohol |
| Starting Material | 2,6-Dibromotoluene | 2,6-Dibromobenzyl Alcohol |
| Key Intermediates | 2,6-Dibromobenzyl Bromide | 2,6-Dibromobenzaldehyde (precursor) |
| Overall Yield | Potentially higher due to fewer steps from a common starting material. | Can be high, but dependent on the efficiency of the alcohol synthesis. |
| Reaction Conditions | Benzylic bromination can require careful control of radical initiation. Nucleophilic substitution is generally straightforward. | Oxidation of toluene can be challenging to control. Esterification conditions are typically mild. |
| Scalability | Generally scalable, with considerations for heat and light management in the bromination step. | Scalable, particularly the esterification step. |
| Safety & Handling | Involves handling of lachrymatory and reactive benzyl bromide intermediate. | Generally involves less hazardous intermediates. |
| Atom Economy | Good, especially with modern bromination methods. | Can be lower if the alcohol synthesis involves multiple steps with protecting groups. |
| Purification | Purification of the benzyl bromide intermediate can be challenging due to its reactivity. | Purification of the alcohol and final ester is typically straightforward via crystallization or chromatography. |
Experimental Protocols (Analogous Procedures)
The following protocols are based on established procedures for similar compounds and serve as a guide for the synthesis of 2,6-dibromobenzyl acetate.
Route A: Protocol for Nucleophilic Substitution of 2,6-Dibromobenzyl Bromide
This protocol is adapted from the synthesis of 2-bromo-4,6-dichlorobenzyl alcohol, where the first step is the formation of the acetate.[5]
Materials:
-
2,6-Dibromobenzyl bromide
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dibromobenzyl bromide (1.0 eq), anhydrous sodium acetate (1.5 eq), and glacial acetic acid.
-
Heat the reaction mixture to 100-110 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-dibromobenzyl acetate.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Route B: Protocol for Esterification of 2,6-Dibromobenzyl Alcohol
This protocol is a general procedure for the acetylation of alcohols using acetic anhydride and a catalytic amount of an acid.[9]
Materials:
-
2,6-Dibromobenzyl alcohol
-
Acetic anhydride
-
Pyridine or a catalytic amount of sulfuric acid
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,6-dibromobenzyl alcohol (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (2.0 eq) or a catalytic amount of sulfuric acid.
-
Cool the mixture to 0 °C and add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 2,6-dibromobenzyl acetate.
Conclusion and Recommendations
Both Route A and Route B represent viable and effective strategies for the synthesis of 2,6-dibromobenzyl acetate.
Route A is often preferred for its directness when starting from the readily available 2,6-dibromotoluene. The two-step sequence is efficient, and while the benzylic bromide intermediate is reactive, with careful handling, this route can provide high overall yields. It is particularly well-suited for researchers who have experience with radical reactions and handling lachrymatory compounds.
Route B offers the advantage of generally milder reaction conditions for the final esterification step and avoids the handling of a potent lachrymator. However, the overall efficiency of this route is highly dependent on the availability and synthesis of the starting 2,6-dibromobenzyl alcohol. This route may be preferable when the alcohol is commercially available or can be synthesized in high yield through a reliable procedure.
Ultimately, the choice of synthetic route will be guided by the specific requirements of the project, including the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities and safety protocols. For large-scale production, a thorough process optimization of either route would be necessary to maximize yield and minimize costs and environmental impact.
References
- Process for producing 2,6-dichlorobenzyl alcohol.
- Process for producing 2,6-dichlorobenzyl alcohol.
- Synthesis of 2-bromo-4,6-dichlorobenzyl alcohol. PrepChem.com.
- Ester synthesis by acyl
- Synthesis of Heterocyclic Compounds from 2,6-Dibromo-4-nitroaniline. Benchchem.
- A Convenient and Efficient Synthesis of Benzyl Bromoacetoacetate.
- Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups.
- Preparation Method of Benzyl Acet
- Synthesis of 2,6-dibromo-3-nitrotoluene. PrepChem.com.
- Preparation method for 2,6-dibromo methyl pyridine.
- Preparation method of 2,6-difluorobenzyl bromide.
- Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor.
- Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. PubMed Central.
- Esterification of Acetic Acid and Benzyl Alcohol Over Zeolite HX Produced from Bangka Belitung Kaolin. Malaysian Journal of Analytical Sciences.
- The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts.
- Elimination of bromide and acetate under reducing conditions. Chemistry Stack Exchange.
- A Process For Preparation Of 2,6 Dihalobenzyl Alcohol. Quick Company.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Royal Society of Chemistry.
- Nucleophilic Br- Reagents. Wordpress.
- Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous C
- Mechanisms and Dynamics of Protein Acetyl
- Mention the product of a nucleophilic substitution reaction of (S)
- Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed...
- One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives.
- Anhydride in acidic conditions reacting with alcohol to synthesize ester. YouTube.
Sources
- 1. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. brainly.com [brainly.com]
- 8. “A Process For Preparation Of 2,6 Dihalobenzyl Alcohol” [quickcompany.in]
- 9. Ester synthesis by acylation [organic-chemistry.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
